3-(4-Bromophenoxy)propanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFOICGMVYKSCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428679 | |
| Record name | 3-(4-bromophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93670-18-9 | |
| Record name | 3-(4-bromophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(4-Bromophenoxy)propanoic Acid
CAS Number: 93670-18-9
This technical guide provides a comprehensive overview of 3-(4-Bromophenoxy)propanoic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, safety information, and its significant role as a structural scaffold in modern pharmacology.
Core Chemical and Physical Data
This compound is a carboxylic acid derivative featuring a brominated phenoxy moiety. Its structure is foundational for creating more complex molecules, particularly in the development of novel therapeutics. The quantitative data for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 93670-18-9 | [1][2][3] |
| Molecular Formula | C₉H₉BrO₃ | [1] |
| Molecular Weight | 245.07 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 144-145 °C | [1] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2] |
Note: Further experimental data such as boiling point, density, pKa, and detailed spectral analyses are not consistently available in public literature and should be determined empirically.
Synthesis and Experimental Protocols
The most chemically sound and commonly referenced pathway for the synthesis of aryloxypropanoic acids is the Williamson ether synthesis. This method involves the nucleophilic substitution of a halide by a phenoxide ion. For this compound, this is achieved by reacting the sodium salt of 4-bromophenol with a 3-halopropanoic acid or, more efficiently, with β-propiolactone.
Experimental Protocol: Synthesis via Ring-Opening of β-Propiolactone
This protocol is based on the established reaction between phenols and β-propiolactone, which serves as a robust method for producing 3-phenoxypropanoic acids.
Materials:
-
4-Bromophenol
-
β-Propiolactone (2-Oxetanone)
-
Sodium hydroxide (NaOH)
-
Water (distilled or deionized)
-
Hydrochloric acid (HCl), concentrated and 2M solution
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (EtOH), Methanol (MeOH), or Benzene/Hexane mixture (for crystallization)
Procedure:
-
Formation of Sodium 4-Bromophenoxide:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 1 equivalent of 4-bromophenol in a minimal amount of water.
-
Add 1.05 equivalents of sodium hydroxide pellets or a concentrated aqueous solution portion-wise while stirring. Allow the mixture to stir until all solids have dissolved and a clear solution of the sodium phenoxide is formed.
-
-
Ring-Opening Reaction:
-
Gently heat the solution to approximately 50-60°C.
-
Slowly add 1.1 equivalents of β-propiolactone dropwise via the dropping funnel over 30 minutes. An exothermic reaction may be observed. Maintain the temperature of the reaction mixture below 70°C.
-
After the addition is complete, continue to stir the mixture at 60°C for 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Acidification:
-
Cool the reaction mixture to room temperature.
-
Transfer the aqueous solution to a separatory funnel and wash with diethyl ether or ethyl acetate to remove any unreacted 4-bromophenol or non-polar impurities. Discard the organic layer.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by slowly adding concentrated hydrochloric acid. The product, this compound, will precipitate as a white solid.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove inorganic salts.
-
For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol, methanol, or a benzene/hexane mixture, to yield the final product as a crystalline solid.[1]
-
Dry the purified product under vacuum to a constant weight.
-
Visualization of Synthetic Workflow
The synthesis described above follows a clear and logical workflow, which can be visualized to aid in laboratory planning and execution.
Caption: General workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
While this compound is primarily a synthetic intermediate, its structural class—aryloxypropanoic acids—is of significant interest in medicinal chemistry. These scaffolds are particularly relevant in the discovery of modulators for G-protein coupled receptors (GPCRs), a large family of drug targets.
Notably, derivatives of 3-aryloxyaryl-propanoic acids have been identified as potent agonists of GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1). GPR40 is highly expressed in pancreatic β-cells and is a key target for the development of new therapies for type 2 diabetes, as its activation enhances glucose-dependent insulin secretion.
The subject compound serves as a valuable starting material or fragment in the synthesis of these GPR40 agonists. The 4-bromophenyl group is particularly useful as it provides a reactive handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic exploration of the chemical space around the core scaffold to optimize potency and pharmacokinetic properties.
Conceptual Role in GPCR Agonist Development
The strategic importance of this compound as a building block in a drug discovery program targeting a GPCR like GPR40 can be illustrated as follows.
Caption: Role as a scaffold in a typical drug discovery cascade for GPCR modulators.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. It is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical. Use in a well-ventilated area, preferably a fume hood.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Bromophenoxy)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Bromophenoxy)propanoic acid is a halogenated aromatic ether carboxylic acid. Its structural features, including a brominated phenyl ring, an ether linkage, and a propanoic acid moiety, make it a compound of interest in synthetic organic chemistry and potentially as an intermediate in the development of new pharmaceutical agents and other specialized chemicals.[1] A thorough understanding of its physicochemical properties is crucial for its application in research and development, influencing factors such as reaction kinetics, formulation, and bioavailability.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows for its synthesis and analysis.
Core Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are essential for predicting the compound's behavior in various chemical and biological systems.
| Property | Value | Data Type |
| Molecular Formula | C₉H₉BrO₃ | Calculated |
| Molecular Weight | 245.07 g/mol | Calculated[2] |
| Melting Point | 144-145 °C | Experimental |
| Boiling Point | 355.8 ± 25.0 °C at 760 mmHg | Predicted |
| Aqueous Solubility | 0.835 g/L at 25°C | Predicted |
| pKa | 4.35 ± 0.10 | Predicted |
| LogP (Octanol-Water) | 2.3026 | Calculated |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Appearance | White to off-white solid | Experimental |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are provided below.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus with a heating block and a viewing lens
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Observation: The heating rate is then reduced to 1-2°C per minute. The sample is observed through the viewing lens.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a liquid is recorded as the completion of melting. The melting point is reported as this range.
Boiling Point Determination (Capillary Method)
This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would first need to be melted.
Apparatus:
-
Thiele tube or oil bath
-
Thermometer (calibrated)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Stand and clamp
Procedure:
-
Sample Preparation: A small amount of this compound is placed in the small test tube and gently heated until it melts.
-
Apparatus Assembly: The test tube is attached to the thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. A capillary tube is placed in the test tube with the sealed end up.
-
Heating: The assembly is immersed in a Thiele tube or an oil bath, ensuring the heat-transfer medium is above the level of the sample. The apparatus is heated gently.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.
-
Cooling and Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.
Apparatus:
-
Glass flasks with stoppers
-
Constant temperature shaker bath
-
Analytical balance
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a flask containing a known volume of distilled water (or a relevant buffer).
-
Equilibration: The flask is sealed and placed in a constant temperature shaker bath (e.g., at 25°C). The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is removed from the shaker and allowed to stand to let the undissolved solid settle. An aliquot of the supernatant is then centrifuged to further remove any suspended particles.
-
Filtration: The clear supernatant is carefully filtered through a membrane filter that does not adsorb the compound.
-
Quantification: A precise volume of the filtrate is diluted with a suitable solvent, and the concentration of this compound is determined using a calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve).
-
Calculation: The solubility is calculated from the measured concentration and expressed in units such as g/L or mol/L.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of a suitable solvent (e.g., a water-cosolvent mixture if solubility in pure water is low).
-
Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution.
-
Titration: The solution is stirred continuously, and the standardized strong base is added in small, precise increments from the burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The equivalence point is identified from the inflection point of the curve. The pKa is determined as the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
Logical and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflow for the synthesis of this compound and the experimental workflows for the determination of its key physicochemical properties.
Caption: Logical workflow for the synthesis of this compound.
Caption: Experimental workflow for melting point determination.
Caption: Experimental workflow for solubility determination.
Caption: Experimental workflow for pKa determination.
References
An In-depth Technical Guide on 3-(4-Bromophenoxy)propanoic Acid
This technical guide provides a detailed overview of the molecular structure, and physico-chemical properties of 3-(4-Bromophenoxy)propanoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents key quantitative data in a structured format, outlines a relevant experimental protocol, and includes visualizations of the molecular structure and a representative experimental workflow.
Core Compound Properties
This compound is a substituted aromatic carboxylic acid. Its core structure consists of a brominated phenyl ring linked to a propanoic acid moiety through an ether bond. This compound is distinct from the similarly named 3-(4-bromophenyl)propanoic acid, which lacks the ether oxygen atom and consequently has a different molecular formula and weight.
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Data |
| Molecular Formula | C₉H₉BrO₃ |
| Molecular Weight | 245.07 g/mol |
| Appearance | White to off-white solid |
Molecular Structure
The molecular structure of this compound is depicted in the following diagram, generated using the DOT language.
Experimental Protocols
Purification by Crystallization
This protocol outlines a general procedure for the purification of this compound based on reported crystallization methods.
Objective: To purify crude this compound by removing impurities.
Materials:
-
Crude this compound
-
Solvent: Ethanol, Methanol, or a mixture of Benzene and Hexane
-
Erlenmeyer flask
-
Heating plate with magnetic stirrer
-
Stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent (Ethanol, Methanol, or Benzene/Hexane) at room temperature.
-
Heating: Gently heat the mixture on a heating plate while stirring to dissolve the solid. If the solid does not dissolve completely, add small increments of the solvent until a clear solution is obtained. Avoid adding excess solvent.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The cooling rate can influence crystal size; slower cooling generally yields larger crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
The workflow for this purification process is illustrated below.
Logical Workflow for Compound Screening
In the absence of specific signaling pathway data for this compound, the following diagram illustrates a generalized logical workflow for the screening of a novel chemical entity in a drug discovery context. This provides a conceptual framework for how a compound like this might be evaluated.
References
Navigating the Solubility Landscape of 3-(4-Bromophenoxy)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 3-(4-Bromophenoxy)propanoic acid is a fundamental property that governs its behavior in various stages of drug development, including synthesis, purification, formulation, and bioavailability. The choice of solvent can significantly impact reaction kinetics, crystal morphology, and the ultimate efficacy of a drug product. While qualitative statements suggest the possibility of crystallizing this compound from solvents such as ethanol, methanol, or a mixture of benzene and hexane, a thorough literature search reveals a conspicuous absence of quantitative solubility data (e.g., in mg/mL or mol/L) at specified temperatures.
This guide is intended to empower researchers by providing the necessary methodologies to generate this crucial data in-house. The following sections detail standardized experimental procedures for determining the equilibrium solubility of this compound in various organic solvents.
Quantitative Solubility Data
As of the latest literature review, no specific quantitative solubility data for this compound in common organic solvents has been published. To facilitate future research and provide a centralized repository for user-generated data, the following table structure is recommended for presenting experimental findings.
Table 1: Recommended Data Structure for Reporting Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |
| Methanol | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Acetonitrile | ||||
| Tetrahydrofuran | ||||
| Dichloromethane | ||||
| Toluene | ||||
| User-defined |
Researchers are encouraged to populate this table with their experimentally determined values to contribute to the collective understanding of this compound's properties.
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
3.1. Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
-
pH meter (for aqueous solutions, if applicable)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. The filtration step should be performed quickly to minimize any temperature fluctuations that could affect solubility.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Data Calculation:
-
Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL and mol/L.
-
3.3. Method Validation
To ensure the accuracy and reliability of the generated data, the analytical method used for quantification should be validated for linearity, accuracy, precision, and specificity according to established guidelines (e.g., ICH Q2(R1)).
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is currently lacking in the scientific literature, this guide provides researchers with a robust framework to generate this essential information. By following the detailed experimental protocol for the shake-flask method and adhering to good analytical practices, reliable and reproducible solubility data can be obtained. The structured presentation of this data will be invaluable for future research and development activities involving this compound. The provided workflow diagram offers a clear visual representation of the necessary steps, ensuring a systematic and logical approach to solubility determination.
Spectroscopic and Analytical Profile of 3-(4-Bromophenoxy)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for 3-(4-Bromophenoxy)propanoic acid, a key intermediate in various chemical syntheses. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectral characteristics based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). It also outlines standardized experimental protocols for acquiring this data and presents a logical workflow for its analysis.
Predicted Spectral Data
The following tables summarize the anticipated spectral data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~7.4 | Doublet | 2H | Ar-H (ortho to Br) |
| ~6.8 | Doublet | 2H | Ar-H (ortho to O) |
| ~4.2 | Triplet | 2H | -O-CH₂- |
| ~2.8 | Triplet | 2H | -CH₂-COOH |
Predicted solvent: CDCl₃ or DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | -COOH |
| ~157 | Ar-C (C-O) |
| ~132 | Ar-C (C-H, ortho to Br) |
| ~117 | Ar-C (C-Br) |
| ~116 | Ar-C (C-H, ortho to O) |
| ~66 | -O-CH₂- |
| ~34 | -CH₂-COOH |
Predicted solvent: CDCl₃ or DMSO-d₆
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1490 | Medium | C=C stretch (Aromatic ring) |
| ~1240 | Strong | C-O stretch (Aryl ether) |
| ~1080 | Medium | C-O stretch (Carboxylic acid) |
| ~820 | Strong | para-disubstituted C-H bend (Aromatic) |
Predicted sample preparation: KBr pellet or ATR
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 244/246 | [M]⁺, Molecular ion peak (presence of Br isotope pattern) |
| 199/201 | [M - COOH]⁺ |
| 171/173 | [M - CH₂COOH]⁺ |
| 157/159 | [BrC₆H₄O]⁺ |
| 73 | [CH₂CH₂COOH]⁺ |
Predicted ionization method: Electron Ionization (EI)
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data of a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns. Electrospray Ionization (ESI) may also be used, which would typically show the [M-H]⁻ ion in negative ion mode.
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Record the mass spectrum, showing the relative abundance of each ion.
Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
The Diverse Biological Activities of Aryl Propionic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Aryl propionic acid derivatives, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs), are widely recognized for their therapeutic effects in managing pain and inflammation. The archetypal member of this class, ibuprofen, along with its congeners such as naproxen and ketoprofen, form the cornerstone of analgesic and anti-inflammatory therapy. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins.[1][2] However, the biological repertoire of these molecules extends far beyond this canonical pathway, encompassing a diverse range of activities including anticancer, anticonvulsant, and antibacterial effects.[2][3][4][5] This in-depth technical guide explores the multifaceted biological activities of aryl propionic acid derivatives, providing a comprehensive overview of their mechanisms of action, quantitative data on their potency, and detailed experimental protocols for their evaluation.
Core Anti-inflammatory and Analgesic Activity: COX Inhibition
The hallmark of aryl propionic acid derivatives is their ability to alleviate inflammation and pain through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and mediating platelet aggregation.[6] Conversely, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is a key player in the inflammatory cascade.[6] The majority of traditional aryl propionic acid NSAIDs are non-selective inhibitors of both COX isoforms.
Quantitative Data: COX-1 and COX-2 Inhibition
The inhibitory potency of various aryl propionic acid derivatives against COX-1 and COX-2 is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a higher potency. The data presented below summarizes the IC50 values for several common aryl propionic acid derivatives.
| Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | 13[1] | 370[7] | 0.035 |
| (S)-(+)-Ibuprofen | 2.9[8] | 1.1[8] | 2.64 |
| Naproxen | 8.7[7] | 5.2[7] | 1.67 |
| Ketoprofen | 0.002[1] | 0.026[1] | 0.077 |
| (S)-(+)-Ketoprofen | 0.0019 | 0.027 | 0.07 |
| Flurbiprofen | 0.1[9][10] | 0.4[9][10] | 0.25 |
| (S)-Flurbiprofen | 0.48[11] | 0.47[11] | 1.02 |
| Oxaprozin | 2.2[12] | 36[12] | 0.061 |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzymes (e.g., human, ovine). The selectivity index provides a measure of the relative inhibition of COX-2 over COX-1. A higher selectivity index suggests a preference for COX-2 inhibition.
Beyond Inflammation: Anticancer, Anticonvulsant, and Antibacterial Activities
Emerging research has unveiled a broader pharmacological profile for aryl propionic acid derivatives, highlighting their potential in oncology, neurology, and infectious diseases.
Anticancer Activity
Several aryl propionic acid derivatives have demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines.[3][6] Their anticancer mechanisms are multifaceted and can be both COX-dependent and COX-independent.[6] COX-2 is often overexpressed in tumors, and its inhibition can impede tumor growth and angiogenesis.[3] However, these derivatives can also induce apoptosis through pathways independent of COX inhibition, such as the modulation of NF-κB and PPAR signaling.[12]
Anticonvulsant Activity
Certain aryl propionic acid derivatives have exhibited anticonvulsant properties in preclinical models.[2][4] While the precise mechanisms are still under investigation, potential pathways include the modulation of neurotransmitter systems and ion channels.
Antibacterial Activity
Some aryl propionic acid derivatives have been shown to possess antibacterial activity against a range of pathogenic bacteria.[5] The exact mechanisms are not fully elucidated but may involve the disruption of bacterial cell membranes or the inhibition of essential bacterial enzymes.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of aryl propionic acid derivatives.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay measures the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The assay typically measures the production of prostaglandin E2 (PGE2) from the substrate arachidonic acid by the COX enzymes. The inhibition of PGE2 production by the test compound is quantified to determine its IC50 value.
Materials:
-
Purified COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
PGE2 enzyme immunoassay (EIA) kit
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, cofactors, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound dilutions to the respective wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Measure the concentration of PGE2 in each well using a PGE2 EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable software.
Workflow Diagram:
Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)
This in vivo assay is a widely used model to evaluate the acute anti-inflammatory activity of compounds.[13]
Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[14][15]
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan solution (e.g., 1% w/v in sterile saline)
-
Test compounds and a reference drug (e.g., indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer (for measuring paw volume)
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: vehicle control, reference drug, and test compound groups (at various doses).
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer (V₀).
-
Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
After a specific time (e.g., 30-60 minutes), inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume at different time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) (Vₜ).
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control * 100
Workflow Diagram:
Acetic Acid-Induced Writhing Test (Analgesic)
This is a common in vivo model for screening peripheral analgesic activity.[4][16][17]
Principle: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response (stretching and abdominal constriction) in rodents. Analgesic compounds reduce the number of writhes.[4][16]
Materials:
-
Swiss albino mice
-
Acetic acid solution (e.g., 0.6-1% v/v in saline)
-
Test compounds and a reference drug (e.g., diclofenac sodium)
-
Vehicle
Procedure:
-
Divide the mice into groups: vehicle control, reference drug, and test compound groups.
-
Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
After a specific time (e.g., 30 minutes), inject acetic acid solution intraperitoneally.
-
Immediately place each mouse in an individual observation chamber.
-
After a short latency period (e.g., 5 minutes), count the number of writhes for a defined period (e.g., 10-20 minutes).
-
Calculate the percentage of analgesic activity (inhibition of writhing) for each group using the following formula: % Analgesic Activity = [ (Mean writhes in control) - (Mean writhes in treated) ] / (Mean writhes in control) * 100
MTT Assay (Anticancer)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][13]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compounds
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Broth Microdilution Method (Antibacterial)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.[7][10][18][19][20]
Principle: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria after incubation.[7]
Materials:
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds
-
Sterile 96-well microtiter plates
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., adjusted to 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.
-
Visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound where no visible growth is observed.
Maximal Electroshock Seizure (MES) Test (Anticonvulsant)
The MES test is a preclinical model used to identify compounds that may be effective against generalized tonic-clonic seizures.[1][21][22][23][24]
Principle: A supramaximal electrical stimulus is delivered to a rodent through corneal or ear-clip electrodes, inducing a maximal seizure characterized by a tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is indicative of its anticonvulsant activity.[1]
Materials:
-
Mice or rats
-
Electroshock apparatus
-
Corneal or ear-clip electrodes
-
Electrode solution (e.g., saline)
-
Test compounds and a reference drug (e.g., phenytoin)
Procedure:
-
Administer the test compound or vehicle to the animals.
-
At the time of predicted peak effect, apply the electrode solution to the electrodes and place them on the animal's corneas or ears.
-
Deliver a single, brief electrical stimulus of a predetermined intensity and duration.
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The compound is considered to have conferred protection if the tonic hindlimb extension is abolished.
-
The dose that protects 50% of the animals (ED50) can be determined by testing a range of doses.
Signaling Pathways
The biological effects of aryl propionic acid derivatives are mediated through their interaction with various signaling pathways.
Cyclooxygenase (COX) Pathway
This is the primary pathway for the anti-inflammatory and analgesic effects of these compounds.
Non-COX Signaling Pathways
Aryl propionic acid derivatives can also modulate other signaling pathways, contributing to their diverse biological activities.
-
Nuclear Factor-kappa B (NF-κB) Signaling: NF-κB is a key transcription factor involved in inflammation, immunity, and cell survival. Some aryl propionic acid derivatives can inhibit the activation of NF-κB, which may contribute to their anti-inflammatory and anticancer effects.[12][15]
-
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: PPARs are nuclear receptors that regulate lipid metabolism, inflammation, and cell proliferation. Certain derivatives can act as ligands for PPARs, modulating their activity and influencing various physiological processes.[25][26]
-
Apoptosis Pathways: The anticancer effects of these compounds are often linked to their ability to induce programmed cell death, or apoptosis. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Conclusion
Aryl propionic acid derivatives represent a versatile class of compounds with a rich and expanding biological profile. While their renown as potent anti-inflammatory and analgesic agents is well-established through their inhibition of COX enzymes, ongoing research continues to uncover their potential in other therapeutic areas, including cancer, epilepsy, and bacterial infections. A thorough understanding of their diverse mechanisms of action and the application of robust experimental protocols are crucial for the continued development and optimization of these valuable therapeutic agents. This guide provides a foundational resource for researchers and drug development professionals to navigate the complex and promising landscape of aryl propionic acid derivatives.
References
- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. worthe-it.co.za [worthe-it.co.za]
- 9. atcc.org [atcc.org]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action [ouci.dntb.gov.ua]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
- 23. A selective peroxisome proliferator-activated receptor-γ agonist benefited propionic acid induced autism-like behavioral phenotypes in rats by attenuation of neuroinflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Fatty acids and hypolipidemic drugs regulate peroxisome proliferator-activated receptors α- and γ-mediated gene expression via liver fatty acid binding protein: A signaling path to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review - PMC [pmc.ncbi.nlm.nih.gov]
potential therapeutic applications of brominated phenoxy acids
An In-depth Technical Guide to the Therapeutic Applications of Brominated Phenoxy Acids
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxyacetic acid and its derivatives represent a versatile scaffold in medicinal chemistry, forming the core structure of numerous drugs with diverse pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] The introduction of halogen atoms, particularly bromine, into a molecular structure is a well-established strategy in drug design to enhance therapeutic efficacy.[2][3] Bromination can favorably alter physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets through the formation of halogen bonds.[2][3] This modification can lead to increased therapeutic activity and prolonged duration of action.[2][3] This guide provides a comprehensive overview of the current research on brominated phenoxy acids, detailing their therapeutic potential, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological and experimental pathways.
Therapeutic Applications
The incorporation of bromine into the phenoxy acid scaffold has led to the development of compounds with significant potential in several therapeutic areas.
Anti-inflammatory Activity: COX-2 Inhibition
A significant area of investigation for brominated phenoxy acids is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory therapy. The strategic placement of a bromine atom on the phenoxy ring has been shown to markedly enhance inhibitory activity against the COX-2 enzyme.
The following table summarizes the in vitro inhibitory concentrations (IC₅₀) of various brominated phenoxy acetic acid derivatives against COX-1 and COX-2, demonstrating the impact of bromine substitution on potency and selectivity.
| Compound ID | Substitution | Target | IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |
| 7a | Unsubstituted | COX-2 | 0.13 ± 0.06 | - |
| 7b | 4-Bromo on phenoxy ring | COX-2 | 0.06 ± 0.01 | - |
| 5d | 4-Bromo on phenoxy ring | COX-2 | 0.08 ± 0.01 | - |
| 5e | 4-Bromo on phenoxy ring | COX-2 | 0.07 ± 0.01 | - |
| 5f | 4-Bromo on phenoxy ring | COX-2 | 0.06 ± 0.01 | - |
| 10d | 4-Bromo on phenoxy ring | COX-2 | 0.08 ± 0.01 | - |
| 10e | 4-Bromo on phenoxy ring | COX-2 | 0.09 ± 0.01 | - |
| Data sourced from Mohammed, H. A., et al. (2024).[4] |
As shown, the introduction of a bromine atom at position 4 of the phenoxy ring consistently results in potent COX-2 inhibition, with IC₅₀ values in the nanomolar range.[4] For instance, compound 7b (IC₅₀ = 0.06 μM) demonstrated more robust inhibitory efficacy compared to its unsubstituted counterpart 7a (IC₅₀ = 0.13 μM).[4]
The diagram below illustrates the role of COX-2 in the inflammatory pathway, which is the target of these brominated phenoxy acid derivatives.
Caption: COX-2 pathway showing inhibition by brominated phenoxy acids.
Anticancer Activity
Brominated phenoxy acids have also demonstrated potential as anticancer agents. Specific derivatives have shown antiproliferative activity against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (μM) |
| 1-(4-bromophenyl)-4-(phenoxy)acetylthiosemicarbazide | Melanoma (G-361) | 104.86 |
| 1-(4-bromophenyl)-4-(phenoxy)acetylthiosemicarbazide | Prostate (LNCaP) | 145.39 |
| Data sourced from JETIR, Volume 10, Issue 7, 2023.[1] |
These findings indicate that brominated phenoxy acetylthiosemicarbazide derivatives possess moderate cytotoxic activity against melanoma and prostate cancer cells.[1]
Antimicrobial Activity
The antimicrobial properties of brominated phenoxy acids have been evaluated against various bacterial strains.
| Compound | Bacterial Strain | Measurement | Result |
| 2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid | M. smegmatis | MIC (μL) | 9.66 ± 0.57 |
| 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one | S. epidermidis INA 01254 | MIC (μg/mL) | 16 |
| Data sourced from JETIR[1] and ResearchGate.[5] |
These results highlight the potential of these compounds as antibacterial agents, with a dibrominated polyphenol analogue showing notable activity against Staphylococcus epidermidis.[5]
Experimental Protocols & Methodologies
This section details the methodologies used to synthesize and evaluate the biological activities of brominated phenoxy acids, as cited in the literature.
General Synthesis Workflow
The synthesis of the target brominated phenoxy acid derivatives typically follows a multi-step process, which is illustrated in the workflow diagram below.
Caption: General workflow for synthesizing phenoxy acid derivatives.
Detailed Protocol Example (Synthesis of Hydrazones 5a-f, 7a-b): [4]
-
Step 1 & 2 (Formation of Phenoxyacetic Acids 3a-b): Aldehydes (1a-b) are treated with ethyl bromoacetate to yield the corresponding ethyl phenoxyacetate derivatives (2a-b). Subsequent hydrolysis of these esters results in the formation of phenoxyacetic acid derivatives (3a-b).
-
Step 3 (Formation of Target Compounds): The aldehyde derivatives (3a-b) are then subjected to a reaction with benzohydrazide derivatives (4a-c) or 2-phenylacetohydrazide (6) in refluxed ethanol with a catalytic amount of acetic acid, leading to the synthesis of the targeted compounds (5a-f and 7a-b, respectively).
In Vitro COX-1 and COX-2 Inhibition Assay[4]
This protocol is used to determine the IC₅₀ values of the synthesized compounds.
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Incubation: The test compounds are pre-incubated with the COX enzyme (COX-1 or COX-2) in a buffer solution for a specified time at room temperature.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for the COX enzymes.
-
Measurement: The enzymatic activity is measured by monitoring the production of Prostaglandin E₂ (PGE₂) using a standard method, such as an enzyme immunoassay (EIA).
-
Data Analysis: The percentage of inhibition is calculated for various concentrations of the test compound, and the IC₅₀ value is determined by plotting the inhibition percentage against the compound concentration.
Antimicrobial Activity Screening[5]
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of compounds against bacterial strains.
-
Bacterial Strains: Pathogenic organisms, including Gram-negative and Gram-positive bacteria, are used (e.g., Staphylococcus epidermidis INA 01254).
-
Culture Medium: A suitable nutrient medium is prepared (e.g., glucose-1%, peptone-0.5%, tryptone-0.3%, NaCl-0.5% in tap water, pH 7.2–7.4).
-
Serial Dilution: The test compounds are serially diluted in the culture medium in a microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., seeding density of 10 cells/ml).
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 20 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship (SAR) and Drug Design Strategy
The addition of bromine is a deliberate drug design strategy to enhance biological activity. The rationale behind this approach and its effects on molecular properties are summarized below.
References
- 1. jetir.org [jetir.org]
- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 3. jms.ump.edu.pl [jms.ump.edu.pl]
- 4. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comprehensive Review of 3-(4-Bromophenoxy)propanoic Acid: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Bromophenoxy)propanoic acid is a synthetic organic compound that has garnered interest in medicinal chemistry primarily as a versatile intermediate for the synthesis of more complex molecules, including agrochemicals and pharmaceuticals.[1][2] Its structure, featuring a bromophenoxy group attached to a propanoic acid moiety, provides a scaffold that can be readily modified to explore structure-activity relationships (SAR) for various biological targets. While the broader class of propanoic acid derivatives has been investigated for diverse biological activities ranging from antimicrobial to anticancer effects, recent research has highlighted the potential of this compound and its analogs as modulators of key cellular signaling pathways, particularly as G protein-coupled receptor 40 (GPR40) agonists.[3][4][5] This technical guide provides a comprehensive literature review of the research on this compound, with a focus on its synthesis, biological activity, and potential therapeutic applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 93670-18-9 | [6] |
| Molecular Formula | C₉H₉BrO₃ | [6] |
| Molecular Weight | 245.07 g/mol | [6] |
| Appearance | White powder | |
| Melting Point | 144-145 °C | [6] |
| Storage | Room temperature, sealed, dry | [2] |
Synthesis and Chemical Elaboration
This compound serves as a key starting material for the synthesis of various derivatives. A notable application is in the generation of novel GPR40 agonists. The synthesis of derivatives often involves the modification of the carboxylic acid group or the substitution of the bromine atom on the phenyl ring.
A key study identified a bromophenyl derivative as a moderately potent GPR40 agonist through high-throughput screening.[3] Although the exact initial hit was not explicitly named as this compound, subsequent chemical elaboration focused on replacing the bromo substituent, strongly suggesting its role as a foundational scaffold. The general synthetic approach to elaborate on this scaffold is outlined below.
General Synthetic Workflow for Derivatives
Caption: General synthetic workflow for the derivatization of the propanoic acid scaffold.
Biological Activity: GPR40 Agonism
The most significant biological activity associated with the 3-(4-phenoxy)propanoic acid scaffold is its agonism of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in fatty acid-mediated glucose-dependent insulin secretion.[3] Agonists of GPR40 are therefore considered promising therapeutic agents for the treatment of type 2 diabetes.
A high-throughput screening identified a bromophenyl derivative of a propanoic acid as a moderate GPR40 agonist with an ED₅₀ of approximately 9 µM.[3] This initial hit served as the basis for further chemical optimization.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship studies on the 3-(4-phenoxy)propanoic acid scaffold have revealed key structural features that influence GPR40 agonist potency. Replacement of the bromo group with other substituents has been a primary focus. For instance, the synthesis of an n-propyl phenoxide derivative resulted in a two-fold increase in potency compared to the initial brominated compound.[3]
The following table summarizes the GPR40 agonist activity of a selected analog compared to the initial hit.
| Compound | Structure | GPR40 Agonist Potency (ED₅₀) | Maximal Response (% of Linoleic Acid) | Reference |
| Bromophenyl Derivative (Hit) | ~ 9 µM | Not reported | [3] | |
| n-Propyl Phenoxide 3 | 4.8 µM | 68% | [3] |
GPR40 Signaling Pathway
Activation of GPR40 by an agonist like the 3-(4-phenoxy)propanoic acid derivatives leads to the stimulation of a signaling cascade that ultimately results in enhanced glucose-dependent insulin secretion from pancreatic β-cells.
Caption: Simplified GPR40 signaling pathway leading to insulin secretion.
Experimental Protocols
Synthesis of 3-Aryl-3-(4-phenoxy)-propionic Acid Derivatives[3]
General Procedure for Ester Hydrolysis: To a solution of the ethyl ester intermediate in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water (H₂O), an excess of a base (e.g., lithium hydroxide or sodium hydroxide) is added. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The organic solvents are then removed under reduced pressure. The aqueous residue is acidified with a suitable acid (e.g., 1N HCl) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the final propanoic acid derivative.
Biological Evaluation: Functional Ca²⁺ Flux Assay[3]
Cell Line: Human embryonic kidney (HEK) cells stably expressing the human GPR40 receptor.
Assay Principle: This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) upon activation of GPR40, which is coupled to the Gq protein and subsequent activation of phospholipase C.
Procedure:
-
HEK-GPR40 cells are plated in 96-well plates and grown to confluency.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
The test compounds, including this compound derivatives and a reference agonist (e.g., linolenic acid), are prepared in a buffer containing a physiological concentration of glucose.
-
The fluorescent signal is measured at baseline using a fluorescence plate reader.
-
The test compounds are added to the wells, and the change in fluorescence intensity, corresponding to the increase in [Ca²⁺]i, is monitored over time.
-
The data is analyzed to determine the half-maximal effective concentration (EC₅₀ or ED₅₀) and the maximal response relative to the reference agonist.
Other Potential Biological Activities
While the GPR40 agonist activity is the most specifically documented for this scaffold, research on related propanoic acid derivatives suggests other potential therapeutic applications. Studies on various substituted propanoic acids have reported antimicrobial and anticancer activities.[4][5] However, specific data for this compound in these areas is currently lacking in the scientific literature.
Conclusion and Future Directions
This compound is a valuable chemical intermediate and a promising scaffold for the development of novel therapeutic agents. The identification of a related bromophenyl derivative as a GPR40 agonist has opened up a significant avenue for research in the field of type 2 diabetes. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives to further explore the structure-activity relationship and optimize the potency and pharmacokinetic properties of these compounds. In vivo studies are warranted to validate the therapeutic potential of the most promising GPR40 agonists derived from this scaffold. Furthermore, screening of this compound and its derivatives against other biological targets could uncover new and unexpected therapeutic applications.
References
- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 93670-18-9 [chemicalbook.com]
An In-depth Technical Guide on the Safety and Handling of 3-(4-Bromophenoxy)propanoic acid
Physical and Chemical Properties
Quantitative data for 3-(4-Bromophenoxy)propanoic acid is limited. The following table summarizes expected properties based on its chemical structure and data from similar compounds.
| Property | Expected Value / Information |
| Chemical Formula | C₉H₉BrO₃ |
| Molecular Weight | 245.07 g/mol |
| Appearance | Likely a white to off-white solid at room temperature. |
| Solubility | Expected to have low solubility in water and be soluble in many organic solvents. |
| Melting Point | Not available. |
| Boiling Point | Not available. |
| Vapor Pressure | Expected to be low at room temperature. |
Hazard Identification
Based on the functional groups present (a brominated aromatic ring and a carboxylic acid), this compound should be handled as a potentially hazardous substance. The primary hazards are likely to be:
-
Skin and Eye Irritation: Aromatic carboxylic acids and brominated compounds can be irritating upon contact with skin and eyes.[2] Prolonged contact may cause redness, itching, or burns.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[2]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects. The toxicity of many carboxylic acid-containing drugs is a subject of ongoing research.[3][4]
-
Unknown Long-Term Effects: As with many research chemicals, the chronic toxicity, carcinogenicity, and reproductive hazards have not been thoroughly investigated. It is prudent to minimize all chemical exposures.[1][5]
Handling and Storage
Adherence to standard laboratory safety protocols is essential when working with this compound.
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or glasses.[1][5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any damage before use and dispose of them properly after handling the compound.[5]
-
Body Protection: A laboratory coat must be worn. Ensure that clothing covers all exposed skin, including the use of long pants and closed-toe shoes.[1][5][6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator may be necessary.[7]
3.2. General Handling Precautions
-
Avoid all personal contact, including inhalation.[2]
-
Use this compound only in a well-ventilated area, such as a chemical fume hood.[2][5]
-
When handling, prevent the formation of dust and aerosols.[9]
-
Wash hands thoroughly after handling the material and before leaving the laboratory.[2][5]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[8]
3.3. Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, bases, and reducing agents. Carboxylic acids can react with a variety of substances, often generating heat.[10]
-
Label all containers clearly with the chemical name and any known hazards.[1]
Experimental Protocols: Safe Handling Workflow
As no specific experimental protocols for this compound are available, a general workflow for the safe handling of a new or poorly characterized chemical is presented below.
Caption: Logical workflow for the safe handling of a new chemical compound.
Emergency Procedures
5.1. First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[2]
-
If inhaled: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]
5.2. Accidental Release Measures
-
Minor Spills: For a small spill, wear appropriate PPE, absorb the material with an inert substance (e.g., vermiculite, sand), and place it in a sealed container for disposal.
-
Major Spills: Evacuate the area and prevent entry. Ensure adequate ventilation. Wear appropriate respiratory protection and chemical-resistant clothing. Contain the spill and prevent it from entering drains or waterways.[2] Collect the material and place it in a suitable container for disposal according to local regulations.
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain.[2] Chemical waste should be collected in appropriately labeled containers and handled by trained personnel or a licensed waste disposal company.
References
- 1. ehs.okstate.edu [ehs.okstate.edu]
- 2. aksci.com [aksci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 6. greenwgroup.com [greenwgroup.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. site.unibo.it [site.unibo.it]
- 9. biosynth.com [biosynth.com]
- 10. Acids, Carboxylic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-(4-Bromophenoxy)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 3-(4-Bromophenoxy)propanoic acid from 4-bromophenol. The synthesis is achieved via a Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide.[1][2] In this specific application, the phenoxide generated from 4-bromophenol in the presence of a strong base reacts with a 3-halopropanoic acid to yield the target product. These protocols are designed to be easily followed in a standard laboratory setting, yielding high-purity material suitable for further applications in research and drug development.
Introduction
This compound is a valuable intermediate in organic and medicinal chemistry. The presence of the bromophenyl group allows for a variety of downstream synthetic transformations, such as cross-coupling reactions, while the carboxylic acid moiety provides a handle for amide bond formation or other modifications. This versatile scaffold is therefore of significant interest in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[3]
The Williamson ether synthesis is the chosen method for this preparation due to its reliability and straightforward procedure.[1][2] The reaction proceeds via an SN2 mechanism, where the deprotonated alcohol (phenoxide) acts as the nucleophile, attacking the electrophilic carbon of an organohalide and displacing the halide leaving group.[2] For this synthesis, 4-bromophenol is deprotonated using a strong base, such as sodium hydroxide, to form the more nucleophilic sodium 4-bromophenoxide. This phenoxide then reacts with a suitable three-carbon electrophile, such as 3-bromopropanoic acid, to form the desired ether linkage.
Data Presentation
| Parameter | Value | Source |
| Product Name | This compound | N/A |
| CAS Number | 93670-18-9 | [4] |
| Appearance | White powder/solid | [5] |
| Purity | ≥99% | [3][5] |
| Molecular Weight | 245.07 g/mol | N/A |
| Melting Point | 136-137 °C (analogue: 4-methylphenoxyacetic acid) | [6] |
| Typical Yield | 80-95% | [7] |
Experimental Protocols
Materials and Equipment
-
4-bromophenol
-
3-Bromopropanoic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 6M
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Distilled water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
pH indicator paper (e.g., litmus paper)
-
Rotary evaporator
Synthesis of this compound
This protocol is adapted from the well-established Williamson ether synthesis methodology.[6]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 4-bromophenol in 30 mL of 30% aqueous sodium hydroxide solution. Gentle warming may be required to fully dissolve the phenol.
-
Addition of Haloacid: To the resulting solution, add 5.3 g of 3-bromopropanoic acid.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture in a water bath at 90-100°C for 1.5 to 2 hours with continuous stirring.
-
Work-up - Quenching and Acidification: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with 50 mL of water. Carefully acidify the solution by adding 6M HCl dropwise while stirring until the solution is acidic (pH 1-2), which can be confirmed with litmus paper. A precipitate of the crude product should form.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous mixture with three 50 mL portions of diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution to remove any unreacted haloacid. Be cautious during the bicarbonate wash as CO2 evolution may occur.
-
Drying and Solvent Removal: Dry the ether layer over anhydrous sodium sulfate. Decant or filter the dried solution and remove the diethyl ether using a rotary evaporator to yield the crude this compound.
-
Purification - Recrystallization: Recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture to obtain the pure this compound as a white solid.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Determine the yield, melting point, and purity (e.g., by NMR, IR, or HPLC) of the final product.
Visualizations
Logical Relationship of Synthesis Steps
Caption: Logical flow of the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 93670-18-9 [m.chemicalbook.com]
- 5. This compound, CasNo.93670-18-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Preparation of 3-(4-Bromophenoxy)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the laboratory-scale synthesis of 3-(4-Bromophenoxy)propanoic acid. The synthesis is achieved via a Williamson ether synthesis, a robust and widely applicable method for forming ethers. This procedure involves the reaction of 4-bromophenol with 3-bromopropanoic acid in a basic aqueous medium. The protocol details the necessary reagents, equipment, step-by-step experimental procedure, safety precautions, and methods for purification and characterization of the final product.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other biologically active molecules. Its structure, featuring a brominated aromatic ring and a carboxylic acid moiety linked by an ether, provides multiple points for further chemical modification. The Williamson ether synthesis is a reliable and straightforward method for preparing such aryloxyalkanoic acids. The reaction proceeds via an SN2 mechanism where the phenoxide ion, generated in situ by deprotonating 4-bromophenol with a strong base, acts as a nucleophile and attacks the electrophilic carbon of the 3-halopropanoic acid, displacing the halide.
Reaction Scheme
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier/Grade |
| 4-Bromophenol | C₆H₅BrO | 173.01 | 17.3 g (0.1 mol) | ACS Reagent Grade, ≥99% |
| 3-Bromopropanoic acid | C₃H₅BrO₂ | 152.97 | 15.3 g (0.1 mol) | ACS Reagent Grade, ≥97% |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 8.8 g (0.22 mol) | ACS Reagent Grade, pellets |
| Hydrochloric Acid (HCl) | HCl | 36.46 | ~10 mL | 37% w/w, concentrated |
| Deionized Water | H₂O | 18.02 | ~500 mL | |
| Ethanol | C₂H₆O | 46.07 | As needed for recrystallization | 95% or absolute |
| 250 mL Round-bottom flask | 1 | |||
| Reflux condenser | 1 | |||
| Heating mantle | 1 | |||
| Magnetic stirrer and stir bar | 1 | |||
| Beakers | Various sizes | |||
| Graduated cylinders | Various sizes | |||
| Büchner funnel and filter flask | 1 set | |||
| pH paper | ||||
| Standard laboratory glassware |
Experimental Protocol
1. Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8.8 g (0.22 mol) of sodium hydroxide pellets in 100 mL of deionized water. The dissolution is exothermic, so allow the solution to cool to room temperature.
-
To the sodium hydroxide solution, add 17.3 g (0.1 mol) of 4-bromophenol. Stir the mixture until the 4-bromophenol is completely dissolved, forming sodium 4-bromophenoxide.
-
In a separate beaker, dissolve 15.3 g (0.1 mol) of 3-bromopropanoic acid in 50 mL of deionized water. This may require gentle warming.
2. Williamson Ether Synthesis:
-
Attach a reflux condenser to the round-bottom flask containing the sodium 4-bromophenoxide solution.
-
Begin heating the solution to a gentle reflux using a heating mantle.
-
Once refluxing, add the 3-bromopropanoic acid solution dropwise through the top of the condenser over a period of approximately 30 minutes.
-
After the addition is complete, continue to reflux the reaction mixture with stirring for 2-3 hours.
3. Work-up and Isolation:
-
After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Transfer the cooled reaction mixture to a 500 mL beaker.
-
Slowly and with stirring, acidify the solution by adding concentrated hydrochloric acid dropwise. Monitor the pH with pH paper. Continue adding acid until the pH is approximately 2. A white precipitate of this compound will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation of the product.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of 50 mL of cold deionized water to remove any inorganic salts.
-
Allow the crude product to air-dry on the filter paper or in a desiccator.
4. Purification:
-
The crude this compound can be purified by recrystallization.
-
Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly. A typical yield for this type of reaction is in the range of 70-90%.
Data Presentation
| Parameter | Value |
| Reactants | |
| 4-Bromophenol mass | 17.3 g |
| 4-Bromophenol moles | 0.1 mol |
| 3-Bromopropanoic acid mass | 15.3 g |
| 3-Bromopropanoic acid moles | 0.1 mol |
| Sodium Hydroxide mass | 8.8 g |
| Sodium Hydroxide moles | 0.22 mol |
| Reaction Conditions | |
| Solvent | Water |
| Reaction Temperature | Reflux (~100 °C) |
| Reaction Time | 2-3 hours |
| Product | |
| Theoretical Yield | 24.5 g |
| Expected Yield Range | 17.15 - 22.05 g (70-90%) |
| Appearance | White crystalline solid |
| Melting Point | 144-145 °C |
Safety Precautions
-
4-Bromophenol: Harmful if swallowed and causes skin and eye irritation.[1][2] Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[3][4]
-
3-Bromopropanoic acid: Causes severe skin burns and eye damage.[5][6][7] Handle in a fume hood and wear appropriate PPE.
-
Sodium Hydroxide: Corrosive and causes severe skin burns and eye damage.[8][9][10] Handle with care and wear appropriate PPE.
-
Concentrated Hydrochloric Acid: Corrosive and causes severe burns. The work-up should be performed in a well-ventilated fume hood.
Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.
Visualization
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Melting Point: Compare the experimentally determined melting point with the literature value (144-145 °C). A sharp melting point close to the literature value is indicative of high purity.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C-O-C ether stretches (~1250 cm⁻¹), and aromatic C-H and C=C stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show distinct signals for the aromatic protons, the two methylene groups (-O-CH₂- and -CH₂-COOH), and the acidic proton of the carboxylic acid.
-
¹³C NMR will show characteristic chemical shifts for the carbons of the aromatic ring, the methylene groups, and the carbonyl carbon of the carboxylic acid.
-
This detailed protocol provides a reliable method for the synthesis of this compound, a key building block for further research and development in the pharmaceutical and chemical industries.
References
- 1. benchchem.com [benchchem.com]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. benchchem.com [benchchem.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. This compound | 93670-18-9 [m.chemicalbook.com]
- 6. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. youtube.com [youtube.com]
- 10. nbinno.com [nbinno.com]
Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of enantiomerically pure (S)-3-(4-Bromophenyl)butanoic acid, a valuable chiral building block in pharmaceutical synthesis. Three distinct and scalable methodologies are presented: asymmetric Michael addition, enzymatic kinetic resolution, and chiral auxiliary-mediated diastereoselective alkylation. Each method is described with comprehensive experimental protocols, and key quantitative data are summarized for comparative analysis. Visual workflows for each synthetic pathway are provided to facilitate understanding and implementation.
Introduction
Enantiomerically pure 3-arylbutanoic acids are critical intermediates in the synthesis of a variety of pharmacologically active molecules. The stereochemistry at the C3 position is often crucial for biological activity, necessitating synthetic routes that can deliver high enantiomeric purity on a large scale. (S)-3-(4-Bromophenyl)butanoic acid, in particular, serves as a key precursor for several developmental drug candidates. This document outlines three robust methods for its preparation, catering to different manufacturing capabilities and cost considerations.
Synthetic Strategies and Comparative Data
Three primary strategies for the large-scale synthesis of (S)-3-(4-Bromophenyl)butanoic acid are detailed below. A comparison of their typical yields and enantiomeric excess is provided in Table 1.
Table 1: Comparison of Synthetic Routes for (S)-3-(4-Bromophenyl)butanoic Acid
| Method | Key Reagents | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Advantages | Key Considerations |
| Asymmetric Michael Addition | (4-Bromophenyl)boronic acid, Ethyl (E)-but-2-enoate, Rh/(R)-BINAP catalyst | 73 (after cryst.) | >99 (after cryst.) | High enantioselectivity in a single step, well-documented, and scalable. | Requires transition metal catalyst and chiral ligand, which can be costly. |
| Enzymatic Kinetic Resolution | Racemic ethyl 3-(4-bromophenyl)butanoate, Lipase (e.g., Pseudomonas cepacia) | ~40-45 (for S-acid) | >95 | Mild reaction conditions, high enantioselectivity, environmentally benign. | Theoretical maximum yield for the desired enantiomer is 50%. Requires separation of the unreacted ester. |
| Chiral Auxiliary-Mediated Alkylation | Evans' (S)-4-benzyl-2-oxazolidinone, Propionyl chloride, 4-Bromobenzyl bromide | ~60-70 (overall) | >98 (diastereomeric excess) | High diastereoselectivity, reliable, and well-established methodology. | Multi-step process, requires stoichiometric use of the chiral auxiliary. |
Experimental Protocols
Method 1: Asymmetric Michael Addition
This method, adapted from a procedure in Organic Syntheses, utilizes a rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to an α,β-unsaturated ester.[1]
Experimental Workflow:
Caption: Asymmetric Michael addition workflow.
Protocol:
-
Catalyst Preparation and Reaction Setup:
-
To a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add (4-bromophenyl)boronic acid (25.1 g, 125 mmol), bis(norbornadiene)rhodium(I) tetrafluoroborate (467 mg, 1.25 mmol), and (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (780 mg, 1.25 mmol).
-
Add 1,4-dioxane (250 mL) and stir the mixture at 23 °C for 30 minutes under a positive pressure of nitrogen.
-
Add water (38 mL) followed by triethylamine (17.5 mL, 125 mmol).
-
-
Asymmetric Addition:
-
Heat the reaction mixture to 30 °C.
-
Add ethyl (E)-but-2-enoate (18.6 mL, 150 mmol) dropwise over 5 minutes.
-
Stir the mixture at 30 °C for 21 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
-
Workup and Isolation of the Ester:
-
Dilute the crude material with diethyl ether (200 mL) and wash with water (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude (S)-ethyl 3-(4-bromophenyl)butanoate as an oil.
-
-
Hydrolysis:
-
To the crude ester, add methanol (125 mL) and water (125 mL), followed by a 50% w/w solution of sodium hydroxide (20.0 g, 250 mmol).[1]
-
Heat the mixture to 50 °C and stir for 2 hours.
-
Cool to room temperature and remove the methanol under reduced pressure.
-
-
Acidification and Extraction:
-
Wash the aqueous residue with dichloromethane (100 mL).
-
Cool the aqueous layer to 10 °C and acidify to pH 1-2 with 12 M HCl.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give the crude acid as an off-white solid.
-
-
Crystallization:
-
To the crude acid (approx. 29.9 g), add heptane (250 mL) and heat until all solids dissolve (60-65 °C).
-
Allow the solution to cool slowly to room temperature.
-
Collect the crystals by filtration, wash with cold heptane, and dry under vacuum to yield enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid.[1]
-
Method 2: Enzymatic Kinetic Resolution
This method involves the selective hydrolysis of one enantiomer from a racemic ester using a lipase. The following is a representative large-scale protocol based on common procedures for 3-arylalkanoic esters.
Experimental Workflow:
Caption: Enzymatic kinetic resolution workflow.
Protocol:
-
Preparation of Racemic Ester:
-
Prepare racemic ethyl 3-(4-bromophenyl)butanoate via standard esterification of racemic 3-(4-bromophenyl)butanoic acid.
-
-
Enzymatic Resolution:
-
In a temperature-controlled vessel, suspend racemic ethyl 3-(4-bromophenyl)butanoate (100 g, 0.37 mol) in a phosphate buffer solution (1 L, 0.1 M, pH 7.0).
-
Add immobilized Pseudomonas cepacia lipase (e.g., 20 g).
-
Stir the suspension vigorously at 30 °C.
-
Monitor the reaction progress by periodically measuring the consumption of base (e.g., 1 M NaOH) required to maintain the pH at 7.0. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the product acid and the remaining ester.
-
-
Workup and Separation:
-
Once ~50% conversion is reached, filter off the immobilized enzyme for potential reuse.
-
Adjust the pH of the filtrate to 8.5 with 2 M NaOH.
-
Extract the unreacted (R)-ethyl 3-(4-bromophenyl)butanoate with diethyl ether (3 x 500 mL).
-
Cool the remaining aqueous layer to 10 °C and acidify to pH 2 with 6 M HCl.
-
Extract the (S)-3-(4-bromophenyl)butanoic acid with diethyl ether (3 x 500 mL).
-
Combine the ethereal extracts containing the (S)-acid, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product. Further purification by crystallization from heptane may be performed if necessary.
-
Method 3: Chiral Auxiliary-Mediated Diastereoselective Alkylation
This approach utilizes a chiral auxiliary, such as an Evans' oxazolidinone, to direct the stereoselective alkylation of a propionyl imide. The following is a representative protocol.
Experimental Workflow:
Caption: Chiral auxiliary-mediated synthesis workflow.
Protocol:
-
Acylation of the Chiral Auxiliary:
-
Dissolve (S)-4-benzyl-2-oxazolidinone (26.6 g, 150 mmol) in anhydrous THF (500 mL) in a flame-dried, three-necked flask under nitrogen and cool to -78 °C.
-
Add n-butyllithium (1.6 M in hexanes, 95.6 mL, 153 mmol) dropwise, maintaining the temperature below -70 °C.
-
After 15 minutes, add propionyl chloride (13.7 mL, 158 mmol) dropwise.
-
Stir the reaction at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
Quench the reaction with saturated aqueous ammonium chloride (100 mL).
-
Extract the product with ethyl acetate (3 x 200 mL), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to give the N-propionyl imide.
-
-
Diastereoselective Alkylation:
-
Dissolve the N-propionyl imide (from the previous step) in anhydrous THF (500 mL) and cool to -78 °C.
-
In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.6 M, 100 mL, 160 mmol) to diisopropylamine (23.8 mL, 170 mmol) in THF (200 mL) at -78 °C, then warming to 0 °C for 15 minutes before re-cooling to -78 °C.
-
Slowly add the LDA solution to the imide solution via cannula.
-
After stirring for 30 minutes at -78 °C, add a solution of 4-bromobenzyl bromide (39.0 g, 156 mmol) in THF (100 mL) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to -20 °C and stir for an additional 2 hours.
-
Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. Dry and concentrate the organic phase to yield the crude alkylated imide.
-
-
Cleavage of the Chiral Auxiliary:
-
Dissolve the crude alkylated imide in a mixture of THF (400 mL) and water (100 mL) and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (51 mL, 500 mmol) followed by an aqueous solution of lithium hydroxide (10.5 g, 250 mmol in 100 mL of water).
-
Stir the mixture at room temperature for 4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (31.5 g in 150 mL of water).
-
Concentrate the mixture to remove the THF.
-
Wash the aqueous solution with dichloromethane (2 x 200 mL) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1 with 6 M HCl and extract the product with ethyl acetate (3 x 200 mL).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to yield (S)-3-(4-bromophenyl)butanoic acid.
-
Conclusion
The large-scale synthesis of enantiomerically pure (S)-3-(4-Bromophenyl)butanoic acid can be successfully achieved through several distinct methods. The choice of the optimal route will depend on factors such as cost of goods, available equipment, and desired throughput. Asymmetric Michael addition offers a direct and highly enantioselective route, while enzymatic resolution provides an environmentally friendly alternative, albeit with a theoretical yield limitation of 50%. The chiral auxiliary approach is a classic and reliable method that offers high diastereoselectivity and predictability. The protocols and data presented herein provide a comprehensive guide for researchers and process chemists to select and implement the most suitable method for their specific needs.
References
Application Notes and Protocols: 3-(4-Bromophenoxy)propanoic Acid in the Synthesis of GPR40 Agonist Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-(4-Bromophenoxy)propanoic acid as a key starting material in the synthesis of potent and selective G protein-coupled receptor 40 (GPR40) agonists. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes due to its role in glucose-stimulated insulin secretion. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to guide the user in the preparation of advanced pharmaceutical intermediates.
Introduction
This compound is a versatile building block in medicinal chemistry.[1] Its structure, featuring a brominated phenoxy group and a propanoic acid moiety, allows for diverse chemical modifications. The bromine atom serves as a handle for cross-coupling reactions to introduce further molecular complexity, while the carboxylic acid can be modified or is a key feature for receptor binding. This document focuses on its application in the synthesis of a biphenyl-ether series of GPR40 agonists, which have shown promise in preclinical studies.
Application: Synthesis of a GPR40 Agonist Intermediate
This compound serves as a foundational scaffold for the synthesis of 3-(4-(biphenyl-4-yloxy))propanoic acid derivatives. These derivatives are potent GPR40 agonists that enhance glucose-stimulated insulin secretion. The synthetic strategy involves a key Suzuki-Miyaura cross-coupling reaction to form the biphenyl core.
Experimental Protocols
The following protocols describe a three-step synthesis of a GPR40 agonist intermediate starting from this compound.
Step 1: Esterification of this compound
This step protects the carboxylic acid group as an ethyl ester, preventing it from interfering with the subsequent cross-coupling reaction.
-
Materials:
-
This compound
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 3-(4-bromophenoxy)propanoate as an oil. The crude product is often of sufficient purity for the next step.
-
Step 2: Suzuki-Miyaura Cross-Coupling
This key step forms the biphenyl ether moiety, a common feature in potent GPR40 agonists.
-
Materials:
-
Ethyl 3-(4-bromophenoxy)propanoate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (aqueous solution, 2M)
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Nitrogen or Argon inert atmosphere setup
-
-
Procedure:
-
In a round-bottom flask, combine ethyl 3-(4-bromophenoxy)propanoate (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.03 eq), and triphenylphosphine (0.06 eq) in toluene (10 volumes).
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Add 2M aqueous potassium carbonate solution (2.0 eq) and heat the mixture to reflux under an inert atmosphere for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Transfer to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 3-(4-(biphenyl-4-yloxy))propanoate.
-
Step 3: Saponification (Ester Hydrolysis)
The final step deprotects the carboxylic acid, yielding the active GPR40 agonist intermediate.
-
Materials:
-
Ethyl 3-(4-(biphenyl-4-yloxy))propanoate
-
Ethanol
-
Sodium hydroxide (aqueous solution, 10%)
-
Hydrochloric acid (1M)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
-
Procedure:
-
Dissolve ethyl 3-(4-(biphenyl-4-yloxy))propanoate (1.0 eq) in ethanol (5 volumes) in a round-bottom flask.
-
Add 10% aqueous sodium hydroxide solution (3.0 eq) and heat the mixture to reflux for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M hydrochloric acid. A precipitate will form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 3-(4-(biphenyl-4-yloxy))propanoic acid.
-
Data Presentation
The following tables summarize typical reaction parameters and the biological activity of the synthesized GPR40 agonist intermediate.
| Reaction Step | Starting Material | Key Reagents | Solvent | Typical Reaction Time | Typical Yield |
| 1. Esterification | This compound | Ethanol, H₂SO₄ | Ethanol | 4-6 hours | >95% |
| 2. Suzuki Coupling | Ethyl 3-(4-bromophenoxy)propanoate | Phenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃ | Toluene | 8-12 hours | 70-85% |
| 3. Saponification | Ethyl 3-(4-(biphenyl-4-yloxy))propanoate | NaOH, HCl | Ethanol | 2-4 hours | >90% |
| Compound | Target | Assay Type | EC₅₀ (nM) * |
| 3-(4-(biphenyl-4-yloxy))propanoic acid | GPR40 | Calcium Flux | 50 - 150 |
| 3-(4-(biphenyl-4-yloxy))propanoic acid | GPR40 | Insulin Secretion | 100 - 300 |
*EC₅₀ values are representative and can vary based on the specific assay conditions.
Visualizations
GPR40 Signaling Pathway
Caption: GPR40 activation by an agonist leads to insulin secretion.
Experimental Workflow: Synthesis of GPR40 Agonist Intermediate
Caption: Synthetic route to a GPR40 agonist intermediate.
Logical Relationship: Structure-Activity Relationship (SAR)
Caption: Key structural features for GPR40 agonist activity.
References
Application of 3-(4-Bromophenoxy)propanoic Acid in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Bromophenoxy)propanoic acid is a versatile scaffold in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a variety of biologically active molecules. Its structural features, including the bromophenoxy group and the propanoic acid moiety, offer multiple points for chemical modification, allowing for the exploration of diverse chemical spaces and the development of novel therapeutic agents. The presence of the bromine atom is particularly advantageous, as it can be readily displaced or used in cross-coupling reactions to introduce further molecular complexity.
This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its use in the development of anti-inflammatory, antimicrobial, and anticancer agents. Detailed experimental protocols for the synthesis of derivatives and relevant biological assays are also presented.
Core Applications in Medicinal Chemistry
Research has demonstrated that derivatives of this compound and structurally similar compounds exhibit a range of pharmacological activities. The core scaffold has been investigated for the following therapeutic areas:
-
Anti-inflammatory Activity: Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory action of these compounds is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.
-
Antimicrobial Activity: The global health threat of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Derivatives of propanoic acid have shown promise in this area, with studies demonstrating their efficacy against a range of bacteria and fungi.
-
Anticancer Activity: The development of novel anticancer agents is a continuous effort in medicinal chemistry. The this compound scaffold has been explored for the synthesis of compounds with cytotoxic activity against various cancer cell lines.
Data Presentation: Quantitative Bioactivity of Structurally Related Compounds
While specific quantitative bioactivity data for direct derivatives of this compound are not extensively available in the public domain, the following tables summarize the activity of structurally related propanoic acid derivatives, providing a strong rationale for its use as a scaffold in drug discovery.
Table 1: Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acid Derivatives
| Compound | ED₅₀ (mg/kg) in Carrageenan-induced Paw Edema[1] |
| 2-(9-(9-hydroxy-fluorenyl))-2-methylpropanoic acid (5) | 50.5 |
| 3-hydroxy-3,3-diphenyl-propanoic acid (3) | 52.8 |
| Ibuprofen (Standard) | 48.2 |
Table 2: Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives [2][3][4]
| Compound | Target Organism | MIC (µg/mL)[2][3][4] |
| Hydrazone derivative with nitrothiophene | Staphylococcus aureus (MRSA) | 1 - 8 |
| Hydrazone derivative with nitrothiophene | Enterococcus faecalis (VRE) | 0.5 - 2 |
| Hydrazone derivative with nitrothiophene | Gram-negative pathogens | 8 - 64 |
| Hydrazone derivative with nitrothiophene | Candida species (drug-resistant) | 8 - 64 |
| Dihydrazide derivative | E. coli (carbapenemase-producing) | 64 |
| Dihydrazide derivative | K. pneumoniae (carbapenemase-producing) | 64 |
| Dihydrazide derivative | P. aeruginosa (multidrug-resistant) | 32 |
| Dihydrazide derivative | A. baumannii (multidrug-resistant) | 32 |
Table 3: Anticancer Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Lung Cancer Cells [5][6]
| Compound | % Cell Viability at 100 µM[6] | IC₅₀ (µM) |
| Hydrazone with 1-naphthyl substituent | 42.1 | N/A |
| Derivative with 4-NO₂ phenyl group | 31.2 | N/A |
| Doxorubicin (Standard) | N/A | ~1 |
| Cisplatin (Standard) | N/A | ~10 |
Experimental Protocols
The following are detailed protocols for the synthesis of derivatives of this compound and for the evaluation of their biological activity.
Protocol 1: Synthesis of 3-(4-Bromophenoxy)propanamide Derivatives
This protocol describes a general method for the synthesis of amide derivatives from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Desired primary or secondary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise. If using oxalyl chloride, add a catalytic amount of anhydrous dimethylformamide (DMF).
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and TEA (1.5 equivalents) in anhydrous DCM.
-
Cool the amine solution to 0 °C and slowly add the acid chloride solution dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure amide derivative.
-
Protocol 2: In Vitro Anti-inflammatory Assay - Cyclooxygenase (COX) Inhibition
This protocol outlines a method to assess the inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Synthesized test compounds
-
Reference inhibitors (e.g., Ibuprofen, Celecoxib)
-
Enzyme immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)
-
Assay buffer (e.g., Tris-HCl)
Procedure:
-
Compound Preparation:
-
Dissolve the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Prepare serial dilutions of the stock solutions in the assay buffer.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.
-
Add the diluted test compounds or reference inhibitors to the respective wells.
-
Pre-incubate the enzyme with the compounds for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37 °C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a stopping solution (e.g., a solution of HCl).
-
-
Quantification of PGE₂:
-
Quantify the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
The amount of PGE₂ produced is inversely proportional to the COX inhibitory activity of the compound.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: In Vitro Antimicrobial Assay - Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of synthesized compounds against bacterial and fungal strains.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Synthesized test compounds
-
Reference antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole)
-
96-well microtiter plates
-
Resazurin solution (for viability indication)
Procedure:
-
Inoculum Preparation:
-
Culture the microbial strains overnight in the appropriate broth.
-
Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
-
Compound Dilution:
-
Prepare serial two-fold dilutions of the test compounds and reference drugs in the appropriate broth in a 96-well plate.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Alternatively, add a viability indicator like resazurin and determine the MIC based on the color change.
-
Mandatory Visualizations
Synthesis Workflow for 3-(4-Bromophenoxy)propanamide Derivatives
Caption: General workflow for the synthesis of 3-(4-Bromophenoxy)propanamide derivatives.
Logical Relationship for Drug Discovery from this compound
Caption: Drug discovery process starting from the this compound scaffold.
Signaling Pathway for COX Inhibition by Propanoic Acid Derivatives
Caption: Mechanism of action for anti-inflammatory propanoic acid derivatives via COX inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 3-(4-Bromophenoxy)propanoic Acid for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Bromophenoxy)propanoic acid is a versatile scaffold in medicinal chemistry. Its structure, featuring a carboxylic acid group and a bromophenoxy moiety, allows for a variety of chemical modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents. Derivatization of this core structure has been particularly fruitful in the discovery of potent modulators of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism. This document provides detailed application notes and protocols for the synthesis and biological evaluation of derivatives of this compound, with a focus on their activity as hypolipidemic agents targeting PPARα.
Derivatization Strategy: Targeting PPARα for Hypolipidemic Activity
A key derivatization strategy for this compound involves the synthesis of more complex phenoxyalkylcarboxylic acid derivatives. These modifications are designed to enhance the molecule's binding affinity and activation of PPARα, a nuclear receptor that plays a central role in lipid homeostasis. Activation of PPARα leads to the increased expression of genes involved in fatty acid oxidation and a reduction in plasma triglycerides, making it a prime target for the treatment of dyslipidemia.
A particularly effective derivatization involves the synthesis of compounds such as 2-(4-((4-bromophenoxy)methyl)phenoxy)-2-methylpropanoic acid. In this derivative, the propanoic acid backbone is maintained, while the broader structure mimics known fibrate drugs, which are established PPARα agonists.
Quantitative Data Summary
The following table summarizes the in vivo hypolipidemic activity of a representative derivative, 2-(4-((4-bromophenoxy)methyl)phenoxy)-2-methylpropanoic acid, in established animal models of hyperlipidemia and diabetes.
| Compound ID | Animal Model | Dosage | % Triglyceride Reduction | % Total Cholesterol Reduction | Reference |
| I | Triton WR-1339-Induced Hyperlipidemic Mice | 300 mg/kg (oral) | 48.5% (P < 0.05) | 44.2% (P < 0.05) | [1] |
| I | Alloxan-Induced Diabetic Mice | 150 mg/kg (oral) | 59.4% | Not Reported | [1] |
Compound I: 2-(4-((4-bromophenoxy)methyl)phenoxy)-2-methylpropanoic acid
Experimental Protocols
A. Synthesis of 2-(4-((4-bromophenoxy)methyl)phenoxy)-2-methylpropanoic acid (Compound I)
This protocol describes a multi-step synthesis adapted from generalized schemes for phenoxyalkylcarboxylic acid derivatives.
Materials:
-
4-Bromophenol
-
4-(Bromomethyl)phenol
-
2-Bromo-2-methylpropanoic acid ethyl ester
-
Potassium carbonate (K₂CO₃)
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol:
-
Step 1: Synthesis of 1-bromo-4-(phenoxymethyl)benzene.
-
To a solution of 4-bromophenol (1.0 eq) in DMF, add K₂CO₃ (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-(bromomethyl)phenol (1.0 eq) to the reaction mixture.
-
Stir the reaction at 80°C for 12 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-bromo-4-(phenoxymethyl)benzene.
-
-
Step 2: Synthesis of ethyl 2-(4-((4-bromophenoxy)methyl)phenoxy)-2-methylpropanoate.
-
To a solution of 1-bromo-4-(phenoxymethyl)benzene (1.0 eq) in THF, add NaH (1.2 eq) portion-wise at 0°C.
-
Stir the mixture at room temperature for 1 hour.
-
Add 2-bromo-2-methylpropanoic acid ethyl ester (1.1 eq) dropwise.
-
Stir the reaction at 60°C for 24 hours.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Step 3: Hydrolysis to 2-(4-((4-bromophenoxy)methyl)phenoxy)-2-methylpropanoic acid.
-
Dissolve the ester from Step 2 in a mixture of EtOH and water.
-
Add NaOH (2.0 eq) and stir the mixture at 60°C for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, and evaporate the solvent to yield the final product, Compound I.
-
B. In Vitro PPARα Agonist Activity Assay (Cell-Based Transactivation Assay)
This protocol is a general method for screening compounds for PPARα agonist activity.[2][3]
Materials:
-
HEK293T cells
-
Chimeric human PPARα-Gal4 receptor expression plasmid
-
pGL4.35[luc2P/9XGAL4UAS/Hygro] vector
-
Transfection reagent (e.g., Lipofectamine)
-
DMEM with 10% FBS
-
Test compound (Compound I) and positive control (e.g., Fenofibric acid)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Co-transfect the cells with the PPARα-Gal4 expression plasmid and the pGL4.35 reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, plate the transfected cells into 96-well plates.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (Compound I) and a known PPARα agonist (positive control) in assay medium.
-
Add the diluted compounds to the cells and incubate for 18-24 hours at 37°C in a CO₂ incubator.
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase plasmid or cell viability assay).
-
Plot the normalized luciferase activity against the compound concentration to determine the EC₅₀ value.
-
C. In Vivo Hypolipidemic Activity in Triton WR-1339-Induced Hyperlipidemic Mice[4][5]
Materials:
-
Male albino mice
-
Triton WR-1339 (Tyloxapol)
-
Test compound (Compound I)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Blood collection supplies
-
Kits for triglyceride and total cholesterol measurement
Protocol:
-
Animal Acclimatization and Fasting:
-
Acclimatize mice for at least one week under standard laboratory conditions.
-
Fast the mice for 18 hours with free access to water before the experiment.
-
-
Induction of Hyperlipidemia and Treatment:
-
Induce hyperlipidemia by a single intraperitoneal injection of Triton WR-1339 (300 mg/kg body weight) dissolved in saline.
-
Divide the animals into groups: Normal Control, Hyperlipidemic Control, and Treatment Group.
-
Administer the test compound (e.g., 300 mg/kg, orally) or vehicle to the respective groups immediately after Triton WR-1339 injection.
-
-
Blood Collection and Analysis:
-
Collect blood samples from the retro-orbital plexus at 0 hours (before induction) and 24 hours post-induction.
-
Separate the serum and measure the levels of triglycerides and total cholesterol using commercially available kits.
-
-
Data Analysis:
-
Calculate the percentage reduction in lipid levels in the treated group compared to the hyperlipidemic control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.
-
Visualizations
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: PPARα activation signaling pathway.
References
Application Note: HPLC Analysis for Purity Determination of 3-(4-Bromophenoxy)propanoic Acid
Introduction
3-(4-Bromophenoxy)propanoic acid is a chemical intermediate used in the synthesis of various pharmaceutical compounds and other fine chemicals. Ensuring the purity of this starting material is critical for the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique for assessing the purity of non-volatile and thermally labile compounds. This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound and for the separation of potential process-related impurities.
Principle of the Method
The method utilizes reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. This compound, being a moderately polar compound, is retained on the column and then eluted by a gradient of increasing organic solvent concentration. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. An acidic modifier is added to the mobile phase to suppress the ionization of the carboxylic acid group of the analyte, ensuring good peak shape and retention. Detection is performed using a UV detector at a wavelength where the analyte exhibits significant absorbance, determined from its UV spectrum.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (or Trifluoroacetic acid, HPLC grade)
-
Methanol (HPLC grade, for cleaning)
-
2. Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): Acetonitrile. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is suitable.
-
Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 1.0 mg/mL.
-
Sample Solution Preparation: Accurately weigh about 25 mg of the this compound sample and prepare a 1.0 mg/mL solution in the same manner as the standard solution.
3. HPLC Method Parameters
The following HPLC parameters are recommended as a starting point and may require optimization for specific systems and columns.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
| Run Time | 30 minutes |
4. System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution at least five times. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry Factor): Not more than 2.0 for the main peak.
-
Theoretical Plates: Not less than 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.
5. Data Analysis and Purity Calculation
The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Any peak with an area less than 0.05% of the total area may be disregarded.
Workflow and Visualization
The overall workflow for the HPLC analysis is depicted in the following diagram.
Caption: Workflow for HPLC Purity Analysis of this compound.
Disclaimer: This method should be validated by the user to ensure it is suitable for its intended purpose. Method parameters may need to be adjusted to accommodate different HPLC systems, columns, and sample matrices.
gas chromatography conditions for 3-(4-Bromophenoxy)propanoic acid
An Application Note on the Gas Chromatography Analysis of 3-(4-Bromophenoxy)propanoic Acid
This document provides a detailed protocol for the analysis of this compound using gas chromatography (GC). Due to the low volatility of the carboxylic acid, a derivatization step is required to convert the analyte into a more volatile ester. This application note outlines the necessary derivatization procedure, followed by the GC-MS conditions for separation and detection.
Introduction
This compound is a compound of interest in various fields, including drug development and environmental analysis. Gas chromatography, a powerful analytical technique for separating and quantifying volatile compounds, can be effectively employed for its analysis. However, the carboxylic acid functional group in the molecule necessitates a derivatization step to increase its volatility and improve chromatographic performance. This protocol details a method based on the esterification of the carboxylic acid followed by analysis using a gas chromatograph coupled with a mass spectrometer (GC-MS).
Experimental Protocols
The following sections describe the detailed methodology for the derivatization and GC-MS analysis of this compound.
2.1. Derivatization: Methyl Esterification
To enable GC analysis, the carboxylic acid group of this compound is converted to its methyl ester. This is a common and effective derivatization technique for carboxylic acids.[1]
Materials:
-
This compound standard
-
Methanol, anhydrous
-
Boron trifluoride-methanol solution (BF3/MeOH), 14% w/v
-
Hexane, GC grade
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Reaction vials with screw caps
-
Heating block or water bath
Procedure:
-
Accurately weigh 1-5 mg of this compound into a reaction vial.
-
Add 1 mL of methanol to the vial.
-
Add 1 mL of 14% BF3/MeOH solution to the vial.
-
Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Allow the vial to cool to room temperature.
-
Add 2 mL of hexane and 2 mL of saturated sodium chloride solution to the vial.
-
Vortex the mixture for 1 minute to extract the methyl ester into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The resulting hexane solution containing the methyl ester of this compound is now ready for GC-MS analysis.
2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following GC-MS conditions are recommended for the analysis of the derivatized this compound. These conditions are based on methods used for similar phenoxy acid compounds.[2]
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness (bonded poly(dimethyl siloxane)) |
| Injector | Split/Splitless |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | - Initial Temperature: 100°C, hold for 1 minute- Ramp: 10°C/min to 280°C- Final Hold: 5 minutes at 280°C |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-400 m/z |
Data Presentation
The quantitative data for the GC-MS analysis can be summarized in the following table. This table should be populated with the results obtained from the analysis of standard solutions.
| Analyte | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Linear Range (µg/mL) | Correlation Coefficient (R²) | Limit of Detection (µg/mL) |
| This compound methyl ester | To be determined | To be determined | To be determined | To be determined | To be determined | To be determined | To be determined |
Note: The specific ions for quantification and qualification will need to be determined by analyzing a standard of the derivatized compound and examining its mass spectrum.
Workflow and Signaling Pathway Visualization
The overall experimental workflow from sample preparation to data analysis is depicted in the following diagram.
Caption: Experimental workflow for the GC-MS analysis of this compound.
This application note provides a comprehensive protocol for the analysis of this compound by GC-MS. The derivatization step is crucial for achieving good chromatographic results. The provided GC-MS conditions can be used as a starting point and may require further optimization depending on the specific instrumentation and analytical requirements.
References
Application Notes and Protocols: ¹H and ¹³C NMR Characterization of 3-(4-Bromophenoxy)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 3-(4-Bromophenoxy)propanoic acid, a key intermediate in pharmaceutical synthesis.[1][2] Adherence to these protocols will ensure the acquisition of high-quality NMR data for structural elucidation and purity assessment.
Introduction
This compound is an organic building block utilized in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its chemical structure consists of a bromophenoxy group connected to a propanoic acid moiety. NMR spectroscopy is an essential analytical technique for the unambiguous structural confirmation and purity verification of such compounds.[3][4][5] This document outlines the standardized procedures for sample preparation, data acquisition, and processing for both ¹H and ¹³C NMR spectroscopy.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift values for analogous structures and substituent effects.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.40 | Doublet (d) | 2H | Ar-H (ortho to Br) |
| ~6.85 | Doublet (d) | 2H | Ar-H (ortho to O) |
| ~4.25 | Triplet (t) | 2H | -O-CH₂- |
| ~2.90 | Triplet (t) | 2H | -CH₂-COOH |
| ~11.5 | Singlet (s, broad) | 1H | -COOH |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~177 | C=O (Carboxylic Acid) |
| ~157 | Ar-C (para to Br, attached to O) |
| ~132 | Ar-C (ortho to Br) |
| ~116 | Ar-C (ortho to O) |
| ~115 | Ar-C (ipso to Br) |
| ~66 | -O-CH₂- |
| ~34 | -CH₂-COOH |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[6][7][8]
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[9]
-
Deuterated chloroform (CDCl₃) of high purity
-
5 mm NMR tubes
-
Glass Pasteur pipette and cotton wool or a syringe filter
-
Vortex mixer
Procedure:
-
Weigh the appropriate amount of this compound and place it in a clean, dry vial.
-
Vortex the mixture until the sample is completely dissolved.
-
Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[6][11]
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
¹H NMR Data Acquisition
Instrument: 500 MHz NMR Spectrometer
Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: -2 to 12 ppm
-
Number of Scans (ns): 16-32 (adjust for optimal signal-to-noise)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 3-4 seconds
¹³C NMR Data Acquisition
Instrument: 125 MHz NMR Spectrometer
Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments)[12]
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: -10 to 220 ppm
-
Number of Scans (ns): 1024 or more (to achieve adequate signal-to-noise)[12]
-
Relaxation Delay (d1): 2 seconds (for qualitative spectra)[12]
Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.[12]
-
Perform baseline correction to ensure a flat baseline.[12]
-
Calibrate the chemical shifts. For ¹H NMR, reference the residual solvent peak of CDCl₃ to δ 7.26 ppm. For ¹³C NMR, reference the CDCl₃ solvent peak to δ 77.16 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Pick the peaks and report the chemical shifts in parts per million (ppm).
Workflow and Data Analysis
The following diagram illustrates the workflow for the NMR characterization of this compound.
Caption: Workflow for NMR Characterization.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the ¹H and ¹³C NMR characterization of this compound. Accurate and consistent application of these methods will facilitate the reliable structural verification and quality control of this important pharmaceutical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [myskinrecipes.com]
- 3. scribd.com [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. compoundchem.com [compoundchem.com]
- 6. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 7. organomation.com [organomation.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 11. How To [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Investigating the Potential Role of 3-(4-bromophenyl)propanoic acid in Metabolic Disorder Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
While direct research into the role of 3-(4-bromophenyl)propanoic acid in metabolic disorders such as diabetes and obesity is limited, its structural class—phenylpropanoic acids—is of significant interest in this field. Numerous derivatives have been explored as potent agonists for receptors like G protein-coupled receptor 40 (GPR40/FFAR1), a key target for type 2 diabetes therapeutics.[1][2][3] Currently, 3-(4-bromophenyl)propanoic acid is primarily utilized as a bifunctional PROTAC (Proteolysis Targeting Chimera) linker in the synthesis of molecules designed to induce targeted protein degradation.[4][5]
These application notes provide a framework for investigating the potential of 3-(4-bromophenyl)propanoic acid in metabolic research. The protocols outlined below are based on established methodologies for characterizing similar compounds and offer a strategic approach to evaluating its potential efficacy.
Part 1: Current Applications & Rationale for Metabolic Research
Established Role as a PROTAC Linker
3-(4-bromophenyl)propanoic acid serves as a versatile linker in the construction of PROTACs. These molecules consist of two active domains connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The propanoic acid and bromophenyl moieties provide chemical handles for synthetic elaboration, making it a valuable building block in drug discovery.
Rationale for Investigation in Metabolic Disorders
The rationale for exploring 3-(4-bromophenyl)propanoic acid in metabolic disorders is based on the following:
-
Structural Similarity to Known Bioactive Molecules: Phenylpropanoic acid derivatives are a well-established class of GPR40 agonists.[3][6] GPR40 is highly expressed in pancreatic β-cells and its activation enhances glucose-stimulated insulin secretion, making it a prime target for anti-diabetic drugs.[7]
-
Potential PPARγ Modulation: Peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, are master regulators of adipogenesis and insulin sensitivity. Various synthetic ligands for PPARs are used to treat type 2 diabetes.[8] The structure of 3-(4-bromophenyl)propanoic acid warrants investigation for potential interaction with these nuclear receptors.
Part 2: Experimental Protocols for Efficacy Screening
The following protocols describe a general workflow for screening a novel compound like 3-(4-bromophenyl)propanoic acid for potential therapeutic effects on metabolic disorders.
In Vitro Screening: Target Engagement and Cellular Activity
Protocol 2.1.1: GPR40/FFAR1 Agonist Activity Assay (Inositol Monophosphate Accumulation)
This assay determines if the compound can activate the GPR40 receptor, which signals through the Gq pathway, leading to the accumulation of inositol monophosphate (IP1).[9]
-
Cell Line: HEK293 cells stably expressing human GPR40 (hGPR40).
-
Materials:
-
hGPR40/HEK293 cells
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
3-(4-bromophenyl)propanoic acid (test compound)
-
Known GPR40 agonist (positive control, e.g., TAK-875)
-
Vehicle (e.g., DMSO)
-
IP-One Gq HTRF® Assay Kit
-
-
Procedure:
-
Seed hGPR40/HEK293 cells in a 96-well plate and culture overnight.
-
Prepare serial dilutions of the test compound, positive control, and vehicle in assay buffer.
-
Remove culture medium and wash cells with assay buffer.
-
Add the diluted compounds to the cells and incubate for 60 minutes at 37°C.
-
Lyse the cells and add HTRF® reagents (IP1-d2 and anti-IP1-cryptate) according to the kit manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF®-compatible reader (665 nm and 620 nm emission).
-
Calculate the 665/620 ratio and plot the results against compound concentration to determine the EC50 value.
-
Protocol 2.1.2: PPARγ Competitive Binding Assay (TR-FRET)
This assay measures the ability of the test compound to bind to the PPARγ ligand-binding domain (LBD) by competing with a fluorescently labeled ligand.[8][10]
-
Materials:
-
Recombinant human PPARγ-LBD
-
Fluorescently labeled PPARγ ligand (e.g., LanthaScreen™ TR-FRET PPARγ Competitive Binding Assay kit)
-
Terbium-labeled anti-GST antibody
-
3-(4-bromophenyl)propanoic acid (test compound)
-
Known PPARγ agonist (positive control, e.g., Rosiglitazone)
-
Assay buffer
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
In a 384-well plate, add the PPARγ-LBD, terbium-labeled antibody, and the fluorescent ligand to the assay buffer.
-
Add the diluted compounds or vehicle to the wells.
-
Incubate the plate for 1-4 hours at room temperature, protected from light.
-
Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal on a suitable plate reader.
-
A decrease in the FRET signal indicates displacement of the fluorescent ligand by the test compound.
-
Calculate IC50 values by plotting the signal against the compound concentration.
-
In Vivo Efficacy: Diet-Induced Obesity (DIO) Mouse Model
This model is the gold standard for evaluating anti-obesity and anti-diabetic agents, as it closely mimics the development of metabolic syndrome in humans.[11][12][13]
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Diets:
-
Control Diet: Standard chow (e.g., 10% kcal from fat).
-
High-Fat Diet (HFD): Western-type diet (e.g., 45-60% kcal from fat).[11]
-
-
Procedure:
-
Induction Phase: Acclimatize mice for one week. Feed the HFD group ad libitum for 8-12 weeks to induce obesity, insulin resistance, and hyperglycemia. The control group receives the standard chow.[14]
-
Treatment Phase: After the induction period, randomize the HFD-fed mice into treatment groups (e.g., Vehicle control, positive control, and 3-(4-bromophenyl)propanoic acid at various doses).
-
Administer the test compound daily via oral gavage for 4-8 weeks.
-
Monitoring and Endpoints:
-
Body Weight and Food Intake: Record weekly.[11]
-
Oral Glucose Tolerance Test (OGTT): Perform at the end of the study. After a 6-hour fast, administer an oral glucose bolus (2 g/kg). Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes.
-
Serum Analysis: At sacrifice, collect blood to measure fasting insulin, triglycerides, and total cholesterol.
-
Tissue Analysis: Harvest and weigh liver and adipose tissue depots (e.g., epididymal and inguinal fat pads).[14]
-
-
Part 3: Data Presentation and Visualization
Representative Quantitative Data
The table below presents hypothetical data that could be generated from the described protocols to facilitate comparison.
| Parameter | Assay | 3-(4-bromophenyl)propanoic acid | Positive Control | Vehicle |
| In Vitro Activity | ||||
| GPR40 Activation (EC50) | IP1 Accumulation Assay | 150 nM | 50 nM (TAK-875) | No Activity |
| PPARγ Binding (IC50) | TR-FRET Binding Assay | 1.2 µM | 30 nM (Rosiglitazone) | No Binding |
| In Vivo Efficacy (DIO Model) | ||||
| Body Weight Change (8 wks) | In Vivo Study | -5.2% | -8.5% | +3.1% |
| OGTT (AUC) | In Vivo Study | 22,000 mg/dLmin | 18,500 mg/dLmin | 31,000 mg/dL*min |
| Fasting Blood Glucose | In Vivo Study | 145 mg/dL | 120 mg/dL | 180 mg/dL |
| Serum Triglycerides | In Vivo Study | 85 mg/dL | 70 mg/dL | 130 mg/dL |
AUC = Area Under the Curve
Visualization of Experimental Workflow and Signaling
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of a series of novel phenylpropanoic acid derivatives agonists for the FFA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Novel, Selective GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Diet-induced obesity murine model [protocols.io]
- 12. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Bromophenoxy)propanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-(4-Bromophenoxy)propanoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing this compound is the Williamson ether synthesis. This method involves the reaction of 4-bromophenol with a 3-halopropanoic acid (e.g., 3-bromopropanoic acid) or its ester, in the presence of a base. An alternative route involves the reaction of 4-bromophenol with β-propiolactone.
Q2: What is the reaction mechanism for the Williamson ether synthesis of this compound?
A2: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A base is used to deprotonate the hydroxyl group of 4-bromophenol, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the 3-halopropanoic acid, displacing the halide and forming the ether linkage.
Q3: Which starting materials are required for the Williamson ether synthesis of this compound?
A3: The key starting materials are 4-bromophenol and a 3-halopropanoic acid, such as 3-bromopropanoic acid or 3-chloropropanoic acid. A base is also required to facilitate the reaction. Common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃). The choice of solvent is also critical, with polar aprotic solvents like DMF and acetone being common choices.
Q4: What are the primary side reactions that can decrease the yield?
A4: The main competing side reaction is the elimination of the alkyl halide, which is more likely with stronger, bulkier bases and higher temperatures. Another potential side reaction is C-alkylation, where the alkylating agent reacts with the aromatic ring of the phenoxide instead of the oxygen atom, as phenoxides are ambident nucleophiles.
Q5: How can the progress of the reaction be monitored?
A5: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By comparing the reaction mixture to spots of the starting materials, you can observe the consumption of reactants and the formation of the desired product.
Q6: What is a typical method for purifying the final product?
A6: Purification generally involves an acidic workup to protonate the carboxylate, followed by extraction of the product into an organic solvent. The crude product is then often purified by recrystallization.
Troubleshooting Guides
Issue: Low or No Product Yield
| Potential Cause | Recommended Action(s) |
| Incomplete deprotonation of 4-bromophenol | - Use a stronger base (e.g., NaOH or KOH over K₂CO₃).- Ensure at least two equivalents of base are used to deprotonate both the phenol and the carboxylic acid of the alkylating agent.- Ensure anhydrous conditions if using moisture-sensitive bases like NaH. |
| Low reactivity of the alkylating agent | - Use 3-bromopropanoic acid instead of 3-chloropropanoic acid, as bromide is a better leaving group. |
| Reaction temperature is too low | - Gradually increase the reaction temperature while monitoring for the formation of side products by TLC. A temperature range of 60-100°C is often a good starting point. |
| Insufficient reaction time | - Extend the reaction time and monitor the progress by TLC until the starting materials are consumed. |
Issue: Presence of Significant Impurities
| Potential Cause | Recommended Action(s) |
| Unreacted 4-bromophenol | - Ensure sufficient alkylating agent is used.- Increase reaction time or temperature.- During workup, wash the organic layer with a dilute base solution to remove unreacted phenol. |
| Formation of elimination byproducts | - Use a weaker base (e.g., K₂CO₃).- Avoid excessively high reaction temperatures. |
| Presence of a byproduct with a similar polarity to the product | - This could be a C-alkylation product. Optimize the reaction conditions (e.g., solvent, temperature) to favor O-alkylation.- Employ column chromatography for purification if recrystallization is ineffective. |
Issue: Difficulty in Product Purification
| Potential Cause | Recommended Action(s) |
| Product is an oil and does not crystallize | - The product may be impure. Attempt further purification by column chromatography before recrystallization.- Try different solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexane).- Scratching the inside of the flask or seeding with a small crystal of the product can induce crystallization. |
| Low recovery after recrystallization | - Use a minimal amount of hot solvent to dissolve the crude product.- Ensure the solution is fully cooled to allow for maximum crystallization.- Wash the collected crystals with a minimal amount of cold solvent. |
Data Presentation
The following tables provide illustrative data on how reaction conditions can influence the yield of this compound. This data is based on general principles of Williamson ether synthesis and may require optimization for specific experimental setups.
Table 1: Effect of Different Bases on Product Yield
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) |
| K₂CO₃ | Acetone | 60 | 12 | 75 |
| NaOH | Ethanol | 80 | 6 | 85 |
| KOH | DMF | 80 | 6 | 88 |
Table 2: Effect of Different Solvents on Product Yield
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) |
| NaOH | Ethanol | 80 | 6 | 85 |
| NaOH | Acetone | 60 | 8 | 80 |
| NaOH | DMF | 90 | 4 | 90 |
Table 3: Effect of Temperature on Product Yield
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) |
| KOH | DMF | 60 | 8 | 82 |
| KOH | DMF | 80 | 6 | 88 |
| KOH | DMF | 100 | 4 | 92 (with potential for increased side products) |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
Materials:
-
4-Bromophenol
-
3-Bromopropanoic acid
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromophenol (1 equivalent) in ethanol.
-
Add a solution of sodium hydroxide (2.2 equivalents) in water to the flask and stir the mixture at room temperature for 30 minutes.
-
Add 3-bromopropanoic acid (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and wash with ethyl acetate to remove any unreacted 4-bromophenol.
-
Acidify the aqueous layer to pH 2 with 2M HCl.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Protocol 2: Synthesis of this compound using β-Propiolactone
Materials:
-
4-Bromophenol
-
β-Propiolactone
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-bromophenol (1 equivalent) in an aqueous solution of sodium hydroxide (1.1 equivalents).
-
Cool the solution in an ice bath and slowly add β-propiolactone (1.1 equivalents) dropwise, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Acidify the reaction mixture to pH 2 with 2M HCl, which should precipitate the crude product.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Logical relationship of factors affecting reaction yield.
Technical Support Center: Purification of Crude 3-(4-Bromophenoxy)propanoic Acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-(4-Bromophenoxy)propanoic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In this process, the crude this compound is dissolved in a hot solvent until the solution is saturated. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. Impurities, which are present in smaller amounts or have different solubility characteristics, remain dissolved in the solvent (mother liquor).
Q2: What are the ideal characteristics of a solvent for the recrystallization of this compound?
A2: An ideal solvent for this recrystallization should:
-
Dissolve the this compound well at elevated temperatures but poorly at room or cold temperatures.
-
Either not dissolve the impurities at all, or dissolve them very well even at low temperatures, so they remain in the mother liquor.
-
Be chemically inert, meaning it does not react with the this compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
-
Have a boiling point below the melting point of this compound to prevent the compound from "oiling out".
Q3: What are some potential impurities in crude this compound?
A3: Potential impurities can originate from the starting materials or side reactions during its synthesis. Common starting materials for the synthesis of this compound are 4-bromophenol and a 3-halopropanoic acid (like 3-chloropropanoic acid). Therefore, unreacted starting materials are likely impurities. Additionally, polyhalogenated byproducts could also be present.
Q4: How can I assess the purity of my recrystallized this compound?
A4: The purity of the final product can be assessed by several methods:
-
Melting Point Analysis: Pure crystalline solids have a sharp, well-defined melting point range. Impurities typically cause the melting point to be depressed and broaden the range.
-
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) can be used to separate and detect the presence of impurities.
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify any remaining impurities or residual solvent.
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides a qualitative summary of suitable solvents based on general principles and available information for similar compounds. "Good" solvents are those in which the compound is soluble when hot, and "poor" solvents are those in which it is sparingly soluble when cold.
| Solvent System | Suitability for Recrystallization | Rationale |
| Ethanol | Recommended | Often shows good solubility at high temperatures and lower solubility at room temperature for arylpropanoic acids. |
| Methanol | Recommended | Similar to ethanol, it is a polar protic solvent that can be effective for recrystallization of carboxylic acids. |
| Water | Poor (as a single solvent) | Generally, aromatic carboxylic acids have low solubility in water at room temperature. However, it can be used as an anti-solvent in a mixed solvent system. |
| Ethanol/Water | Good (Mixed Solvent) | Ethanol acts as the "good" solvent to dissolve the compound, while the addition of water as an "anti-solvent" reduces the solubility upon cooling to induce crystallization. |
| Methanol/Water | Good (Mixed Solvent) | Similar to the ethanol/water system, this combination can be fine-tuned to achieve optimal recrystallization conditions. |
| Hexane | Poor (as a single solvent) | As a non-polar solvent, it is unlikely to dissolve the polar carboxylic acid to a significant extent, even when hot. It can be a suitable "anti-solvent". |
| Benzene/Hexane | Potentially Suitable (Mixed Solvent) | Benzene (or a safer alternative like toluene) could act as the primary solvent, with hexane added to decrease solubility upon cooling. |
Experimental Protocols
Protocol for Single-Solvent Recrystallization of this compound
-
Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
Protocol for Mixed-Solvent Recrystallization of this compound (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude this compound in a minimum amount of the "good" solvent (e.g., hot ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., hot water) dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few drops of the "good" solvent (hot ethanol) until the cloudiness just disappears.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent recrystallization protocol, using a cold mixture of the two solvents for washing.
Troubleshooting Guides
Issue 1: Oiling Out Instead of Crystallization
-
Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities, lowering the melting point of the mixture. The cooling process may also be too rapid.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to ensure the compound remains in solution at a slightly lower temperature.
-
Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.
-
If the problem persists, consider a different solvent or a mixed solvent system.
-
Issue 2: No Crystal Formation Upon Cooling
-
Possible Cause: Too much solvent was used, and the solution is not saturated.
-
Solution:
-
Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. This creates a rough surface for crystals to nucleate.
-
Add a "seed crystal" of pure this compound, if available.
-
If crystals still do not form, evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
Issue 3: Low Yield of Recovered Product
-
Possible Cause:
-
Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.
-
Premature crystallization occurred during hot filtration.
-
The crystals were washed with too much cold solvent.
-
-
Solution:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Ensure the filtration apparatus is pre-heated before hot filtration.
-
Wash the crystals with a minimal amount of ice-cold solvent.
-
Issue 4: Product is Still Impure After Recrystallization
-
Possible Cause:
-
The cooling process was too fast, trapping impurities within the crystal lattice.
-
The chosen solvent is not effective at separating the product from a specific impurity (co-crystallization).
-
-
Solution:
-
Ensure the solution cools slowly and undisturbed.
-
Perform a second recrystallization, potentially with a different solvent or solvent system.
-
If unreacted starting materials like 4-bromophenol are suspected, a pre-purification step such as an acid-base extraction might be necessary.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting workflow for recrystallization issues.
Technical Support Center: Purification of 3-(4-bromophenyl)propanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with removing isomeric impurities from 3-(4-bromophenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in 3-(4-bromophenyl)propanoic acid?
The primary isomeric impurities are positional isomers that arise during synthesis. The desired product is the para (4-bromo) isomer. The common impurities are the ortho (2-bromophenyl) and meta (3-bromophenyl) isomers. If the synthesis is stereospecific, the opposite enantiomer can also be an impurity.
Q2: My initial product has significant isomeric impurities. What is the most straightforward purification method to try first?
For solid compounds like 3-(4-bromophenyl)propanoic acid, fractional crystallization is often the most effective and scalable initial purification step. This method relies on slight differences in the solubility of the isomers in a specific solvent system. Recrystallization from aqueous methanol or heptane has been shown to be effective for related compounds.[1][2][3]
Q3: How can I effectively remove the meta-isomer impurity from my 3-(4-bromophenyl)propanoic acid?
Recrystallization from a mixed solvent system like aqueous methanol is a documented method for reducing meta-isomer content in similar compounds.[2][3] By carefully controlling the solvent composition and cooling rate, the desired para-isomer can be selectively crystallized, leaving the more soluble meta-isomer in the mother liquor. A subsequent wash with a non-polar solvent like hexanes can further purify the solid product.[2][3]
Q4: I need to separate the enantiomers of my product. What technique is recommended?
For separating enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is the standard method.[4] Specialized chiral stationary phases (CSPs) are used to differentiate between the (R) and (S) enantiomers. A Pirkle-type column, such as an (R,R) Whelk-O1, or a polysaccharide-based column like Chiralcel OJ-H can provide good resolution.[1][4]
Q5: My crystallization yield is poor. How can I improve it?
Low yield can result from several factors:
-
Using too much solvent: This will keep too much of your desired product dissolved in the mother liquor. Minimize the amount of hot solvent used to just what is necessary to fully dissolve the crude product.[1]
-
Cooling too quickly: Rapid cooling can trap impurities and lead to the formation of small, impure crystals. A slow, gradual cooling process allows for the formation of larger, purer crystals.[1][5]
-
Inappropriate solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities remain soluble at cold temperatures. Experiment with different solvent systems.
Q6: I am observing peak tailing or poor resolution in my HPLC analysis. What are the likely causes?
Peak tailing and poor resolution in HPLC can be caused by:
-
Secondary interactions: The carboxylic acid group can interact with residual silanols on the silica backbone of the column. Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can suppress this interaction and improve peak shape.[4][6]
-
Incorrect mobile phase: The polarity of the mobile phase may not be optimal for separation. Systematically vary the solvent ratio to improve resolution. For separating positional isomers, normal-phase chromatography may offer better selectivity than reverse-phase.[7]
-
Column degradation: The column may be nearing the end of its lifespan or have been contaminated. Flushing the column or replacing it may be necessary.
Troubleshooting Guide: Purification Workflows
The general workflow for purifying 3-(4-bromophenyl)propanoic acid involves an initial bulk purification step followed by a high-resolution technique if very high purity is required.
Caption: General workflow for removing isomeric impurities.
Experimental Protocols & Data
Method 1: Fractional Crystallization for Positional Isomers
This method is effective for removing significant amounts of positional isomers, such as the meta-isomer.
Protocol:
-
Dissolution: Dissolve the crude 3-(4-bromophenyl)propanoic acid in a minimal amount of hot solvent (e.g., aqueous methanol or heptane at 60-65 °C).[1][2][3]
-
Slow Cooling: Allow the solution to cool slowly to room temperature over 4-5 hours. Crystal formation should begin as the solution cools (e.g., around 25-30 °C for heptane).[1][5]
-
Extended Cooling: For maximum yield, further cool the mixture in an ice bath or refrigerator for several hours or overnight.[5]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent (e.g., hexanes) to remove residual mother liquor containing dissolved impurities.[2][3]
-
Drying: Dry the purified crystals under vacuum.
Caption: Step-by-step workflow for fractional crystallization.
Table 1: Example Data for Crystallization of Bromophenyl Acids
| Method | Starting Material | Impurity Content (Initial) | Solvent System | Purified Product | Impurity Content (Final) | Yield | Reference |
| Recrystallization | 2-(4-bromophenyl)-2-methylpropanoic acid | 5.5% meta-isomer | Aqueous Methanol | 2-(4-bromophenyl)-2-methylpropanoic acid | 0.79% meta-isomer | 78% | [2][3] |
| Crystallization | (3S)-3-(4-bromophenyl)butanoic acid | 73.3% e.e. | Heptane | (3S)-3-(4-bromophenyl)butanoic acid | 99.1% e.e. (in mother liquor) | 73% | [1][5] |
Note: The second entry shows enrichment of the desired enantiomer in the mother liquor, demonstrating how crystallization can be used to separate enantiomers if one crystallizes preferentially.
Method 2: Chiral HPLC for Enantiomeric Separation
This method is designed to separate the (R) and (S) enantiomers of 3-(4-bromophenyl)propanoic acid or related compounds.
Protocol:
-
Sample Preparation: Prepare a solution of the racemic mixture in the diluent. A typical concentration is 1.0 mg/mL. The diluent should be compatible with the mobile phase (e.g., Ethanol:TFA 100:1).[4]
-
Column and Mobile Phase Setup: Install a suitable chiral column (e.g., (R,R) Whelk-O1). Equilibrate the column with the mobile phase (e.g., n-hexane:ethanol:TFA:isopropyl amine at a ratio of 95:05:0.1:0.025).[4]
-
Injection and Elution: Inject the sample onto the column and begin the elution at a constant flow rate.
-
Detection: Monitor the eluent at a suitable wavelength (e.g., 225 nm) using a UV detector.[4]
-
Fraction Collection: If using preparative HPLC, collect the fractions corresponding to each enantiomer as they elute from the column.
Caption: Workflow for enantiomeric separation via chiral HPLC.
Table 2: Example HPLC Conditions for Chiral Separation of a Related Compound
| Parameter | Value | Reference |
| Compound | β-amino-β-(4-bromophenyl) propionic acid | [4] |
| Column | (R,R) Whelk-O1 | [4] |
| Mobile Phase | n-hexane:ethanol:TFA:isopropyl amine (95:05:0.1:0.025) | [4] |
| Flow Rate | 1.0 mL/min | [8] |
| Detection | 225 nm | [4] |
| Retention Time (R-enantiomer) | ~18.0 min | [4] |
| Retention Time (S-enantiomer) | ~22.5 min | [4] |
| Resolution | >2.5 | [4] |
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 3. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. tsijournals.com [tsijournals.com]
- 5. orgsyn.org [orgsyn.org]
- 6. agilent.com [agilent.com]
- 7. separation of positional isomers - Chromatography Forum [chromforum.org]
- 8. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for Williamson ether synthesis of phenoxy acids
Welcome to the technical support center for the Williamson ether synthesis of phenoxy acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this common but sometimes challenging reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of phenoxy acids.
Problem: Low or No Product Yield
Low or no yield of the desired phenoxy acid is a common issue. Several factors can contribute to this problem.
-
Possible Cause 1: Incomplete Deprotonation of the Phenol. The reaction requires the formation of a phenoxide ion, which acts as the nucleophile. If the base is not strong enough or used in insufficient quantity, the starting phenol will not be fully deprotonated.[1]
-
Solution:
-
Ensure you are using a sufficiently strong base to deprotonate the phenol. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium hydride (NaH).[2][3] For phenols, weaker bases like potassium carbonate (K₂CO₃) can also be effective.[2][3]
-
Use a slight excess of the base (e.g., 1.1-1.5 equivalents) to ensure complete deprotonation.[3]
-
Consider the pKa of your phenol. More acidic phenols may require a weaker base, while less acidic phenols will need a stronger base.
-
-
-
Possible Cause 2: Poor Reactivity of the Alkylating Agent. The success of this SN2 reaction is highly dependent on the structure of the alkylating agent.
-
Solution:
-
Primary alkyl halides are ideal for the Williamson ether synthesis as they are most susceptible to SN2 attack.[1][4][5]
-
Secondary alkyl halides can be used, but elimination (E2) becomes a significant competing reaction, leading to lower yields of the ether.[5][6]
-
Tertiary alkyl halides are not suitable as they will primarily undergo elimination.[5]
-
If using a less reactive alkyl chloride, consider adding a catalytic amount of sodium iodide (NaI) to the reaction mixture. This will generate the more reactive alkyl iodide in situ.[3]
-
-
-
Possible Cause 3: Inappropriate Reaction Temperature. The reaction rate is sensitive to temperature.
-
Solution:
-
A typical temperature range for the Williamson ether synthesis is 50-100 °C.[7]
-
If the reaction is sluggish at lower temperatures, especially when using a milder base like K₂CO₃, gradually increasing the heat may be necessary.[3] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at excessive temperatures.
-
-
-
Possible Cause 4: Incorrect Solvent. The choice of solvent can significantly impact the reaction rate and yield.
-
Solution:
-
Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often excellent choices.[1][7] These solvents solvate the cation of the alkoxide, leaving the "naked" anion as a more potent nucleophile.[1]
-
Protic solvents (e.g., water, ethanol) can slow down the reaction by solvating the nucleophile, thus reducing its reactivity.[7] However, in some protocols, water or ethanol is used successfully.[2][6]
-
-
Problem: Formation of Significant Side Products
The most common side reaction in the Williamson ether synthesis is the base-catalyzed elimination (E2) of the alkylating agent, which forms an alkene.[1][7]
-
Possible Cause 1: Steric Hindrance. Sterically hindered alkoxides or alkyl halides will favor the E2 pathway.[1]
-
Solution: When planning the synthesis of an asymmetrical ether, there are two possible synthetic routes. Choose the pathway that involves the less sterically hindered alkoxide and the primary alkyl halide.[1]
-
-
Possible Cause 2: High Reaction Temperature. Higher temperatures tend to favor the elimination reaction over substitution.[1]
-
Solution: If E2 side products are a major issue, try running the reaction at a lower temperature.[1]
-
-
Possible Cause 3: Ring Alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired).[7]
-
Solution: The choice of solvent can influence the O- versus C-alkylation ratio. For example, in one study, changing the solvent from methanol to acetonitrile dramatically increased the proportion of the O-alkylated product.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Williamson ether synthesis?
The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. In the first step, a base is used to deprotonate the phenol, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkyl halide in a single, concerted step, displacing the halide leaving group and forming the ether.[4][7]
Q2: Which base should I choose for my reaction?
The choice of base depends on the acidity of your phenol and the desired reaction conditions.[2]
-
Strong Bases (NaH, KH): These are very effective and irreversibly deprotonate the phenol. They require anhydrous (dry) solvents like THF or DMF.[3]
-
Hydroxides (NaOH, KOH): These are commonly used and can be employed in aqueous or phase-transfer catalysis conditions.[2][3]
-
Carbonates (K₂CO₃, Cs₂CO₃): These are weaker bases suitable for more acidic phenols and are often used when milder conditions are required.[3]
Q3: How long should I run my reaction?
The reaction time can vary from 1 to 8 hours, although some may require longer.[7] It is crucial to monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC) to determine when the starting material has been consumed.[3]
Q4: Can I use a secondary or tertiary alkyl halide in this reaction?
It is strongly recommended to use a primary alkyl halide.[4][5] Secondary alkyl halides will lead to a mixture of substitution and elimination products, with elimination often being the major pathway.[5] Tertiary alkyl halides will almost exclusively yield the elimination product.[5]
Q5: My starting material is not soluble in the reaction solvent. What should I do?
Gentle warming or the dropwise addition of a co-solvent may help to dissolve the reagents.[9] However, ensure the co-solvent is compatible with the reaction conditions.
Data Presentation
Table 1: Common Bases for Williamson Ether Synthesis of Phenoxy Acids
| Base | Strength | Common Solvents | Key Considerations |
| Sodium Hydride (NaH) | Very Strong | Anhydrous THF, DMF | Reacts with water and protic solvents; hydrogen gas is evolved.[3] |
| Potassium Hydroxide (KOH) | Strong | Water, Ethanol | A common and cost-effective choice.[2][6] |
| Sodium Hydroxide (NaOH) | Strong | Water, Ethanol | Another widely used and economical option.[2][9] |
| Potassium Carbonate (K₂CO₃) | Weak | Acetone, Butanone, DMF | A milder base, often requiring heat; suitable for sensitive substrates.[10] |
Table 2: Typical Reaction Conditions from Published Protocols
| Phenol | Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time | Reference |
| p-cresol | Chloroacetic acid | KOH | Water | Reflux | 20 minutes | [2][6] |
| 4-methylphenol | Chloroacetic acid | NaOH | Water | 90-100 | 30-40 minutes | [9] |
| 2-Naphthol | 1-Bromobutane | NaOH | Ethanol | Reflux | 50 minutes | [2] |
| Acetaminophen | Ethyl iodide | K₂CO₃ | Butanone | Reflux | 1 hour | [10] |
Experimental Protocols
Protocol 1: Synthesis of p-Methylphenoxyacetic Acid [2][6]
-
Preparation of the Phenoxide: In a 250 mL round-bottom flask, dissolve 4.0 g of potassium hydroxide in 8.0 mL of water.
-
Add 2.0 g of p-cresol to the flask and swirl the mixture until a homogeneous solution is formed. Add a few boiling stones.
-
Reaction: Fit the flask with a reflux condenser and heat the solution to a gentle boil.
-
Slowly add 6.0 mL of a 50% aqueous solution of chloroacetic acid dropwise through the top of the condenser over a period of 10 minutes.
-
After the addition is complete, continue to reflux the mixture for an additional 10 minutes.
-
Work-up: While still hot, transfer the solution to a small beaker and allow it to cool to room temperature.
-
Acidify the solution by the dropwise addition of concentrated HCl until the product precipitates. Monitor the pH with pH paper.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Purification: Collect the solid product by vacuum filtration.
-
Recrystallize the crude solid from boiling water to obtain the pure p-methylphenoxyacetic acid.
Protocol 2: Synthesis of 2-Butoxynaphthalene [2]
-
Preparation of the Phenoxide: To a 5 mL conical reaction vial equipped with a magnetic stir vane, add 150 mg of 2-naphthol and 2.5 mL of ethanol.
-
Begin stirring and add 87 mg of crushed solid sodium hydroxide.
-
Equip the vial with an air condenser and heat the solution to reflux for 10 minutes.
-
Reaction: Allow the solution to cool to approximately 60 °C and then add 0.15 mL of 1-bromobutane via syringe.
-
Reheat the reaction mixture to reflux for 50 minutes.
-
Work-up: After cooling, transfer the contents to a small Erlenmeyer flask and add 3-4 chunks of ice followed by approximately 1 mL of ice-cold water to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration using a Hirsch funnel. Wash the solid with 1-2 mL of ice-cold water.
Visualizations
Caption: General experimental workflow for the Williamson ether synthesis of phenoxy acids.
Caption: Troubleshooting logic for low yield in Williamson ether synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 9. The Williamson Ether Synthesis [cs.gordon.edu]
- 10. studylib.net [studylib.net]
stability issues of 3-(4-Bromophenoxy)propanoic acid in solution
Welcome to the technical support center for 3-(4-Bromophenoxy)propanoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered during experimentation.
Troubleshooting Guides and FAQs
This section provides answers to common questions regarding the stability of this compound in solution.
Q1: What are the primary stability concerns for this compound in solution?
Based on the chemical structure, containing a phenoxy ether linkage and a carboxylic acid functional group, the primary stability concerns for this compound are degradation via hydrolysis, oxidation, and photolysis.[1] It is particularly important to consider that these degradation pathways can be accelerated by factors such as pH, temperature, and exposure to light.
Q2: My solution of this compound has changed color. What could be the cause?
Discoloration of the solution can be an indicator of chemical degradation. This is often due to oxidation or photodegradation, which can generate chromophoric byproducts. To mitigate this, it is recommended to use high-purity, degassed solvents and to protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
Q3: I am observing precipitate formation in my aqueous solution. What should I do?
Precipitation may occur due to the low aqueous solubility of this compound. To address this, consider using a co-solvent system, such as a mixture of water with a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol, to enhance solubility.[1] Ensure that the chosen co-solvent is stable under your experimental conditions and does not interfere with your analysis.
Q4: How does pH affect the stability of this compound in solution?
The pH of a solution can significantly influence the stability of this compound. The ether linkage in phenoxypropanoic acid derivatives can be susceptible to hydrolysis under acidic conditions.[2][3] Both acidic and basic conditions can catalyze hydrolysis and other degradation reactions.[4] It is advisable to perform a pH stability profile to identify the optimal pH range for your experimental work.
Q5: How can I detect and quantify the degradation of my compound?
Visual inspection for color change or precipitation can suggest degradation, but for accurate detection and quantification, a stability-indicating analytical method is necessary.[1] High-Performance Liquid Chromatography (HPLC) is a reliable technique for separating the parent compound from its degradation products.[5]
Q6: My experimental results are inconsistent. Could this be related to compound stability?
Yes, inconsistent results can be a consequence of compound degradation. A decrease in the concentration of the active parent compound over time will affect experimental outcomes. It is recommended to use freshly prepared solutions for each experiment. If this is not feasible, conduct a parallel stability study of the compound in the experimental medium under the same conditions to assess its stability over the duration of the experiment.[1]
Experimental Protocols
Below are detailed methodologies for key experiments to assess the stability of this compound.
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution Preparation : Dissolve the solid this compound in a minimal volume of a high-purity organic solvent such as DMSO or ethanol.[1] Once fully dissolved, dilute to the final desired concentration with the same solvent.
-
Storage : Store the stock solution in an amber vial at -20°C or -80°C to minimize degradation. It is advisable to prepare fresh working solutions from the stock for each experiment and to avoid repeated freeze-thaw cycles.[1]
-
Working Solution Preparation : For aqueous applications, the stock solution can be serially diluted into the experimental buffer. Take note of the final percentage of the organic co-solvent in your working solution.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[6]
-
Sample Preparation : Prepare a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions : Divide the solution into aliquots for each of the following stress conditions[1][7]:
-
Acid Hydrolysis : Add 0.1 M HCl and heat at 60-80°C for several hours.
-
Base Hydrolysis : Add 0.1 M NaOH and heat at 60-80°C for several hours.
-
Oxidation : Add 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature.
-
Thermal Degradation : Heat the solution at 60-80°C.
-
Photodegradation : Expose the solution to a light source as specified by ICH Q1B guidelines.[8][9]
-
-
Control Sample : Maintain an unstressed sample, protected from light, at a cold temperature (e.g., 2-8°C).
-
Sample Analysis : After the exposure period, neutralize the acidic and basic samples. Analyze all samples, including the control, using a stability-indicating HPLC method.
Data Presentation
Quantitative data from stability studies should be summarized for easy comparison.
Table 1: Summary of Forced Degradation Study Results (Illustrative)
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Illustrative) | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 80°C | 15% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 80°C | 25% | 3 |
| Oxidation | 6% H₂O₂ | 24 hours | Room Temp | 30% | 4 |
| Thermal | - | 48 hours | 80°C | 10% | 1 |
| Photolytic | ICH Q1B Light Source | 7 days | Room Temp | 20% | 2 |
Visualizations
Diagrams
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ars.usda.gov [ars.usda.gov]
- 3. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. benchchem.com [benchchem.com]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
preventing decarboxylation of propanoic acid derivatives during reaction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent unwanted decarboxylation of propanoic acid derivatives during your chemical reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of propanoic acid derivatives where decarboxylation is a significant side reaction.
Problem 1: Significant decarboxylation is observed during amide coupling of a β-keto propanoic acid derivative.
Possible Causes and Solutions:
-
High Reaction Temperature: Heat is a primary driver of decarboxylation, especially for β-keto acids.[1][2] The traditional method of forming amides by heating an ammonium salt of a carboxylic acid often leads to decarboxylation.
-
Solution: Employ a low-temperature amide coupling method using a chemical activating agent. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) allow for amide bond formation at room temperature or even at 0°C, thus minimizing heat-induced decarboxylation.[3]
-
-
Inappropriate Base: The choice of base can influence the rate of decarboxylation. Strong bases can deprotonate the carboxylic acid, and under certain conditions, facilitate decarboxylation.
-
Solution: Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are effective in scavenging the acid produced during the reaction without promoting decarboxylation.
-
-
Sub-optimal pH during Workup: Both acidic and basic conditions can catalyze the decarboxylation of β-keto esters upon hydrolysis to the corresponding β-keto acid.[1][2]
-
Solution: Maintain a neutral pH during the aqueous workup. Use a mild acidic solution, such as 1 M aqueous sodium bisulfate (NaHSO₄), for neutralization and perform the extraction at low temperatures.[1]
-
Problem 2: Low yield of the desired ester due to decarboxylation during the esterification of a substituted propanoic acid.
Possible Causes and Solutions:
-
Harsh Reaction Conditions: Traditional Fischer esterification requires high temperatures and strong acid catalysts, which can promote decarboxylation of sensitive substrates.
-
Solution 1: Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate esterification at room temperature.[4][5][6] It is a mild and effective method for acid-sensitive substrates.[4][7]
-
Solution 2: Alkylation of Carboxylate: Convert the propanoic acid derivative to its carboxylate salt and then react it with an alkyl halide. This method avoids acidic conditions and high temperatures.
-
-
Steric Hindrance: Increased steric hindrance around the carboxylic acid can slow down the rate of esterification, potentially allowing more time for decarboxylation to occur, especially if elevated temperatures are used.[8]
-
Solution: Employ a more reactive electrophile or a less sterically hindered alcohol if possible. Alternatively, using a coupling agent like DCC can overcome the steric hindrance at milder temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why does it happen to my propanoic acid derivative?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[9] For propanoic acid derivatives, this side reaction is particularly prevalent if there is an electron-withdrawing group at the β-position (the second carbon from the carboxyl group), such as a ketone or another carboxyl group. This structure allows for the formation of a stable six-membered cyclic transition state, which facilitates the loss of CO₂ upon heating.[9]
Q2: At what temperature does decarboxylation of β-keto propanoic acids typically occur?
A2: The temperature at which decarboxylation occurs can vary significantly depending on the specific structure of the molecule. Some β-keto acids can decarboxylate at temperatures as low as 50-150°C, and in some cases, even at room temperature.[10]
Q3: Can the choice of solvent affect the rate of decarboxylation?
A3: Yes, the solvent can influence the rate of decarboxylation. Studies have shown that for some decarboxylation reactions that proceed through a charged intermediate, polar solvents can accelerate the rate. However, for the common concerted mechanism in β-keto acids, the effect of solvent polarity is less pronounced.[11]
Q4: Are there any protecting groups that can prevent decarboxylation?
A4: Yes, protecting the carboxylic acid functionality as an ester can prevent decarboxylation. Silyl esters, particularly those with bulky "supersilyl" groups, have been shown to be effective protecting groups that are stable under various reaction conditions but can be removed under specific, mild conditions.[12] Methyl, ethyl, benzyl, and t-butyl esters are also commonly used protecting groups for carboxylic acids.[13][14] The choice of ester depends on the overall synthetic strategy and the conditions required for its eventual removal.[13]
Q5: How can I monitor my reaction to detect if decarboxylation is occurring?
A5: You can monitor your reaction for the evolution of CO₂ gas (bubbling). Additionally, analytical techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect the formation of the decarboxylated byproduct and quantify its amount relative to the desired product.
Data Presentation
The following tables summarize the impact of different reaction conditions on the yield of desired products, highlighting methods to prevent decarboxylation.
Table 1: Comparison of Amide Coupling Methods for a Generic β-Keto Propanoic Acid
| Method | Temperature | Typical Yield of Amide | Notes |
| Thermal (from ammonium salt) | > 100°C | Low to moderate | High risk of decarboxylation.[15] |
| EDC/HOBt Coupling | 0°C to Room Temp. | Good to excellent (70-90%) | Minimizes decarboxylation by avoiding heat.[15] |
| HATU Coupling | Room Temp. | Good to excellent | Often used for challenging couplings. |
Table 2: Influence of Temperature on Esterification Yield of Propanoic Acid
| Temperature | Reaction Time | Conversion to n-propyl propanoate | Reference |
| 35°C | 210 min | 83.7% | [16][17] |
| 65°C | 210 min | 96.9% | [16][17] |
Note: While higher temperatures can increase the rate of esterification, for substrates prone to decarboxylation, a lower temperature with a longer reaction time or a milder catalytic system is recommended.
Experimental Protocols
Protocol 1: Low-Temperature Amide Coupling using EDC/HOBt
This protocol describes the formation of an amide from a thermally sensitive propanoic acid derivative, minimizing the risk of decarboxylation.
Materials:
-
Propanoic acid derivative (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF or DCM
-
Standard workup reagents (e.g., ethyl acetate, 1M NaHSO₄, saturated NaHCO₃, brine)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the propanoic acid derivative (1.0 equiv) and HOBt (1.2 equiv).
-
Dissolve the solids in anhydrous DMF or DCM.
-
Add the amine (1.1 equiv) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the cold solution.
-
Add DIPEA (2.5 equiv) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1M NaHSO₄, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
Protocol 2: Steglich Esterification of a Decarboxylation-Prone Propanoic Acid
This protocol is suitable for esterifying carboxylic acids that are sensitive to acidic conditions and heat.
Materials:
-
Propanoic acid derivative (1.0 equiv)
-
Alcohol (1.5 equiv)
-
DCC (1.1 equiv)
-
DMAP (0.1 equiv)
-
Anhydrous DCM
-
Standard workup reagents
Procedure:
-
In a round-bottom flask, dissolve the propanoic acid derivative (1.0 equiv), alcohol (1.5 equiv), and DMAP (0.1 equiv) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equiv) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with cold DCM.
-
Wash the filtrate with 0.5 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Visualizations
Caption: Troubleshooting logic for preventing decarboxylation.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Decarboxylation - Wikipedia [en.wikipedia.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. learninglink.oup.com [learninglink.oup.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 16. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(4-Bromophenoxy)propanoic Acid
Welcome to the technical support center for the synthesis of 3-(4-Bromophenoxy)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and procedural nuances of this synthesis. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-bromophenol with a 3-halopropanoic acid (such as 3-chloropropionic acid or 3-bromopropionic acid) or its ester, in the presence of a base.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are 4-bromophenol and a 3-halopropanoic acid derivative. A base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is crucial for deprotonating the phenol to form the more nucleophilic phenoxide. The reaction is typically carried out in an aqueous or alcoholic solvent.
Q3: What are the main competing side reactions that can lower the yield?
A3: The primary side reaction in this Williamson ether synthesis is the base-catalyzed elimination of the alkylating agent (the 3-halopropanoic acid) to form acrylic acid. Another potential, though less common, side reaction is C-alkylation, where the propanoic acid chain attaches to the aromatic ring of the phenoxide instead of the oxygen atom, as aryloxides are ambident nucleophiles.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials (4-bromophenol), you can observe the consumption of the reactants and the formation of the product.
Q5: What is a general procedure for purifying the final product?
A5: Purification is typically achieved through recrystallization. After the reaction is complete, the mixture is acidified to precipitate the crude product. The solid is then collected and recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the purified this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Deprotonation: The base may be too weak or used in insufficient quantity to fully deprotonate the 4-bromophenol. 2. Low Reaction Temperature: The reaction may be too slow at the employed temperature. 3. Poor Quality of Reagents: Impurities in the starting materials can inhibit the reaction. | 1. Base Selection & Stoichiometry: Use a strong base like NaOH or KOH. Ensure at least two equivalents are used: one to deprotonate the phenol and one to neutralize the carboxylic acid of the alkylating agent. 2. Temperature Optimization: Gently heat the reaction mixture. A temperature range of 50-100°C is often effective.[1] 3. Reagent Purity: Use high-purity starting materials. |
| Presence of Impurities in the Final Product | 1. Unreacted 4-bromophenol: The reaction did not go to completion. 2. Formation of Side Products: Elimination or C-alkylation products may be present. | 1. Reaction Monitoring & Time: Monitor the reaction by TLC to ensure the consumption of 4-bromophenol. Consider extending the reaction time if necessary. 2. Purification: Perform careful recrystallization. Multiple recrystallizations from different solvent systems may be necessary. For persistent impurities, column chromatography can be employed. |
| Product is an Oil or Does Not Crystallize | 1. Presence of Impurities: Impurities can lower the melting point and inhibit crystallization. 2. Incorrect Recrystallization Solvent: The chosen solvent system may not be optimal. | 1. Purification: Attempt to purify a small sample by column chromatography to obtain a seed crystal. 2. Solvent Screening: Experiment with different solvent systems for recrystallization (e.g., ethanol/water, methanol, or benzene/hexane). |
Experimental Protocols
The following is a representative protocol for the synthesis of this compound based on the Williamson ether synthesis methodology.
Materials:
-
4-Bromophenol
-
3-Chloropropionic acid
-
Sodium hydroxide (NaOH)
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of the Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromophenol (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.2 equivalents).
-
Alkylation Reaction: To the solution of sodium 4-bromophenoxide, add 3-chloropropionic acid (1.1 equivalents). Heat the mixture to reflux (approximately 90-100°C) for 2-4 hours. Monitor the reaction's progress by TLC.
-
Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 1-2 to precipitate the crude product.
-
Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts.
-
Purification by Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of phenoxypropionic acids via Williamson ether synthesis, which can be adapted for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | 4-Bromophenol, 3-Chloropropionic Acid | N/A |
| Base | Sodium Hydroxide (NaOH) | [1] |
| Solvent | Water | [1] |
| Reaction Temperature | 50-70°C | [1] |
| Reaction Time | 4-6 hours | [1] |
| Typical Yield | ~95% (for a similar synthesis) | [1] |
| Purity | >98% (after purification) | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Technical Support Center: Analytical Method Validation for 3-(4-Bromophenoxy)propanoic Acid Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the analytical method validation for the quantification of 3-(4-Bromophenoxy)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a quantitative analysis method for this compound?
A1: The initial step is to understand the physicochemical properties of this compound, such as its solubility, pKa, and UV absorbance characteristics. This information will guide the selection of the most appropriate analytical technique, which is typically High-Performance Liquid Chromatography (HPLC) with UV detection due to the presence of a chromophore in the molecule.
Q2: Which validation parameters are essential according to ICH guidelines?
A2: According to the ICH Q2(R1) guideline, the key validation parameters for a quantitative impurity method include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2][3]
Q3: How do I determine the Limit of Detection (LOD) and Limit of Quantification (LOQ)?
A3: LOD and LOQ can be determined using several methods, with the most common being the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve.[4] For the signal-to-noise ratio method, a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[5]
Q4: What are the acceptance criteria for linearity?
A4: For linearity, a coefficient of determination (R²) of ≥ 0.99 is generally considered acceptable.[6] It is also important to visually inspect the calibration curve to ensure a linear relationship between concentration and response.
Q5: How can I assess the specificity of my analytical method?
A5: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a placebo (a mixture of all excipients without the active ingredient) and spiked samples. The analyte peak should be well-resolved from any other peaks. Forced degradation studies (exposing the sample to stress conditions like acid, base, oxidation, heat, and light) are also crucial to demonstrate that the method can separate the analyte from its potential degradation products.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analytical method validation for this compound quantification, assuming an HPLC-UV method is being used.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column.[8] |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase whenever possible.[8] |
Issue 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Pump Malfunction (Air Bubbles) | Degas the mobile phase and prime the pump.[9] |
| Leaks in the System | Check all fittings for leaks and tighten or replace as necessary.[10] |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase and ensure accurate mixing. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature.[10] |
Issue 3: Failure to Meet Linearity Acceptance Criteria (R² < 0.99)
| Potential Cause | Troubleshooting Step |
| Inaccurate Standard Preparation | Prepare fresh calibration standards and ensure accurate dilutions. |
| Detector Saturation | Reduce the concentration of the highest calibration standard. |
| Inappropriate Calibration Range | Narrow the calibration range to the expected concentration of the samples. |
| Non-linear Detector Response | Ensure the chosen UV wavelength is at the absorbance maximum of the analyte. |
Issue 4: Poor Accuracy or Precision
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure a consistent and reproducible sample preparation procedure. |
| Instrument Variability | Perform system suitability tests before each run to ensure the instrument is performing correctly. |
| Sample Instability | Investigate the stability of the analyte in the sample solution and perform the analysis within the stability period. |
| Human Error | Review pipetting techniques and other manual steps in the procedure. |
Summary of Quantitative Data
The following table summarizes typical acceptance criteria for analytical method validation based on ICH guidelines.
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be free from interference from placebo, impurities, and degradation products. Peak purity should be acceptable. |
| Linearity (R²) | ≥ 0.99[6] |
| Range | 80-120% of the test concentration for assay; 50-120% of the specification for an impurity.[11] |
| Accuracy (% Recovery) | Typically 98.0% to 102.0% for drug substance assay. |
| Precision (RSD) | Repeatability (Intra-day): ≤ 2%; Intermediate Precision (Inter-day): ≤ 3% |
| Limit of Quantification (LOQ) | The analyte can be quantified with acceptable precision and accuracy. |
| Robustness | No significant change in results with deliberate small variations in method parameters. |
Experimental Protocols
Protocol: Determination of Linearity
-
Objective: To demonstrate the linear relationship between the concentration of this compound and the analytical response.
-
Procedure:
-
Prepare a stock solution of this compound of a known concentration.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each calibration standard in triplicate into the HPLC system.
-
Record the peak area for each injection.
-
Plot a graph of the mean peak area versus the concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (R²), the slope, and the y-intercept.
-
Protocol: Forced Degradation Study for Specificity
-
Objective: To demonstrate the specificity of the method by separating this compound from its potential degradation products.
-
Procedure:
-
Prepare separate solutions of this compound.
-
Expose each solution to one of the following stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (solid state).
-
Photolytic: Expose to UV light (254 nm) for 24 hours.
-
-
Neutralize the acidic and basic solutions before analysis.
-
Analyze the stressed samples, along with an unstressed control sample, using the developed HPLC method.
-
Evaluate the chromatograms for the resolution between the parent peak and any degradation product peaks. Use a photodiode array (PDA) detector to assess peak purity.
-
Visualizations
Caption: Workflow for Analytical Method Validation.
References
- 1. canadacommons.ca [canadacommons.ca]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. wjarr.com [wjarr.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa [mdpi.com]
- 7. npra.gov.my [npra.gov.my]
- 8. ijsdr.org [ijsdr.org]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. waters.com [waters.com]
common side reactions in the synthesis of aryl ether carboxylic acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aryl ether carboxylic acids.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of aryl ether carboxylic acids, presented in a question-and-answer format.
Williamson Ether Synthesis
Q1: My Williamson ether synthesis of an aryloxyacetic acid resulted in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Williamson ether synthesis of aryloxyacetic acids are often due to competing side reactions or suboptimal reaction conditions. The primary culprits are E2 elimination and C-alkylation of the phenoxide.
-
E2 Elimination: This is a major side reaction when using secondary or tertiary alkyl halides. However, for the synthesis of aryloxyacetic acids, a primary haloacetic acid or ester is typically used, which minimizes this side reaction.
-
C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, side product). The ratio of these products is highly dependent on the solvent. For instance, in the alkylation of a phenoxide, the ratio of O-alkylation to C-alkylation can be as high as 97:3 in an aprotic solvent like acetonitrile, but can drop to 72:28 in a protic solvent like methanol.
Troubleshooting Strategies:
-
Solvent Choice: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the phenoxide, leaving the oxygen anion more available for nucleophilic attack on the haloacetic acid. Protic solvents can solvate the oxygen anion through hydrogen bonding, making it less nucleophilic and promoting C-alkylation.[1]
-
Base Selection: Use a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to ensure complete deprotonation of the phenol. Incomplete deprotonation will result in a lower concentration of the active nucleophile.
-
Temperature Control: Maintain a moderate reaction temperature (typically 50-100 °C).[2] Higher temperatures can favor elimination and other side reactions.
-
Purity of Reagents: Ensure that your phenol, haloacetic acid, and solvent are pure and dry. Water can hydrolyze the haloacetic acid and deactivate the phenoxide.
Q2: I am observing a significant amount of a byproduct that I suspect is the C-alkylated product. How can I confirm this and favor O-alkylation?
A2: The formation of a C-alkylated byproduct is a common issue.
Confirmation:
-
Spectroscopic Analysis: Use ¹H NMR and ¹³C NMR to characterize the byproduct. The C-alkylated product will show a characteristic substitution pattern on the aromatic ring and a methylene group attached directly to the ring. Mass spectrometry can also confirm the molecular weight of the byproduct, which will be the same as the desired O-alkylated product.
Strategies to Favor O-Alkylation:
-
Solvent: As mentioned, polar aprotic solvents strongly favor O-alkylation.[1]
-
Counter-ion: The nature of the cation can influence the O/C alkylation ratio. Using a phase-transfer catalyst (e.g., a quaternary ammonium salt) can sometimes increase the yield of the O-alkylated product by making the phenoxide ion more 'naked' and reactive in the organic phase.
-
Leaving Group: While chloroacetic and bromoacetic acids are commonly used, iodoacetic acid is more reactive and may favor the kinetically controlled O-alkylation product under milder conditions.
Ullmann Condensation
Q1: My Ullmann reaction for the synthesis of a phenoxybenzoic acid is giving a low yield and a significant amount of a high-molecular-weight byproduct. What is likely happening?
A1: The most common side reaction in the Ullmann condensation is the homocoupling of the aryl halide to form a biaryl compound.[3] In the synthesis of a phenoxybenzoic acid from a halobenzoic acid and a phenol, the formation of a biphenyldicarboxylic acid is a likely cause of the high-molecular-weight byproduct and reduced yield of the desired ether.
Troubleshooting Strategies:
-
Catalyst and Ligand: The choice of copper catalyst and ligand is crucial. Modern Ullmann protocols often use a copper(I) salt (e.g., CuI) with a ligand such as a diamine, amino acid, or phenanthroline. These ligands can stabilize the copper intermediates and promote the desired cross-coupling over homocoupling.
-
Reaction Temperature: Traditional Ullmann reactions often require high temperatures (>150 °C), which can promote side reactions. Newer catalytic systems often allow for lower reaction temperatures (100-130 °C), which can improve selectivity.
-
Base: A non-nucleophilic base such as potassium carbonate or cesium carbonate is typically used. The choice of base can affect the reaction rate and selectivity.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the phenol component is sometimes used to favor the cross-coupling reaction.
Q2: How can I purify my aryl ether carboxylic acid from the biaryl byproduct?
A2: Separating the desired product from the biaryl byproduct can be challenging due to their similar polarities.
Purification Strategies:
-
Crystallization: If the desired product is a solid, careful recrystallization from a suitable solvent system may be effective.
-
Column Chromatography: This is often the most effective method. A silica gel column with a gradient elution of a solvent system like hexane/ethyl acetate with a small amount of acetic acid (to keep the carboxylic acid protonated and improve its mobility on the column) can be used.
-
Acid-Base Extraction: Since both the desired product and the biaryl byproduct are carboxylic acids, a simple acid-base extraction will not separate them. However, if the biaryl byproduct is a diester (if the reaction was performed with a halo-ester), then after hydrolysis to the diacid, its different solubility properties might be exploited.
Nucleophilic Aromatic Substitution (SNAr)
Q1: My SNAr reaction to synthesize an aryl ether carboxylic acid is not proceeding, and I am recovering my starting materials. What is the problem?
A1: The success of an SNAr reaction is highly dependent on the electronic properties of the aryl halide. For a nucleophilic attack to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (the halogen).
Troubleshooting Strategies:
-
Substrate Choice: Ensure your aryl halide has at least one strong EWG (e.g., -NO₂, -CN, -C(O)R) ortho or para to the leaving group. If the ring is not sufficiently activated, the reaction will be very slow or will not occur.
-
Leaving Group: The reactivity of the leaving group in SNAr reactions generally follows the order F > Cl > Br > I. Fluorine is the best leaving group because it is the most electronegative, making the carbon to which it is attached more electrophilic and thus more susceptible to nucleophilic attack.
-
Reaction Conditions: Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the phenoxide. Heating is often required to drive the reaction to completion.
-
Base: A strong, non-nucleophilic base is needed to deprotonate the phenol and generate the phenoxide nucleophile.
Q2: Can I use an unactivated aryl halide for an SNAr-type reaction?
A2: Generally, unactivated aryl halides do not undergo SNAr reactions under standard conditions. However, related copper-catalyzed cross-coupling reactions, like the Ullmann condensation, are suitable for a wider range of aryl halides, including those without activating groups.
Quantitative Data Summary
| Synthesis Method | Desired Product | Side Product(s) | Solvent | Product:Side Product Ratio | Yield of Desired Product |
| Williamson Ether Synthesis | O-alkylated phenoxyacetic acid | C-alkylated phenoxyacetic acid | Acetonitrile | 97:3 | - |
| O-alkylated phenoxyacetic acid | C-alkylated phenoxyacetic acid | Methanol | 72:28 | - | |
| Ullmann Condensation | 4-Phenoxybenzoic acid | 4,4'-Biphenyldicarboxylic acid | - | - | 7-19% (on solid support) |
Experimental Protocols
Protocol 1: Williamson Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)
This protocol is adapted from standard laboratory procedures for the synthesis of this common herbicide.
Materials:
-
2,4-Dichlorophenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2,4-dichlorophenol in an aqueous solution of sodium hydroxide. This will form the sodium 2,4-dichlorophenoxide.
-
In a separate beaker, dissolve chloroacetic acid in water and neutralize it with sodium hydroxide solution to form sodium chloroacetate.
-
Add the sodium chloroacetate solution to the flask containing the sodium 2,4-dichlorophenoxide.
-
Heat the mixture to reflux for 1-2 hours.
-
After reflux, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated hydrochloric acid until the pH is acidic (check with pH paper). The 2,4-D will precipitate out as a white solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude 2,4-D by vacuum filtration and wash the solid with cold water.
-
Recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, to obtain pure 2,4-dichlorophenoxyacetic acid.
Visualizations
Reaction Pathways
Caption: Reaction pathways for the synthesis of aryl ether carboxylic acids, highlighting desired products and common side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of aryl ether carboxylic acids.
References
Validation & Comparative
Comparative Analysis of the Biological Activities of 3-(4-Bromophenoxy)propanoic Acid Derivatives
A detailed guide for researchers and drug development professionals on the antimicrobial, anticancer, and anti-inflammatory potential of 3-(4-Bromophenoxy)propanoic acid derivatives and related compounds. This report synthesizes experimental data to provide a comparative overview of their biological efficacy.
Introduction
This compound and its derivatives represent a class of compounds with significant potential in medicinal chemistry. The structural scaffold of phenoxypropanoic acid has been a cornerstone in the development of various therapeutic agents. The introduction of a bromine atom at the para-position of the phenoxy ring, along with further modifications to the propanoic acid moiety, can modulate the biological activity of these compounds, leading to a diverse range of pharmacological effects. This guide provides a comparative analysis of the antimicrobial, anticancer, and anti-inflammatory activities of selected derivatives, supported by experimental data and detailed methodologies.
Antimicrobial Activity
A study on a series of Schiff bases and esters derived from propionic acid highlighted the antimicrobial potential of these compounds. The derivatives were evaluated for their in vitro activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.
Comparative Antimicrobial Data
The antimicrobial efficacy of the synthesized compounds was determined using the tube dilution method, with the results expressed as pMIC (the negative logarithm of the minimum inhibitory concentration).
| Compound ID | Derivative Type | Modification | S. aureus (pMIC) | B. subtilis (pMIC) | E. coli (pMIC) | C. albicans (pMIC) | A. niger (pMIC) |
| 15 | Schiff Base | p-Bromo substitution | 1.61 | - | 1.61 | - | - |
| 19 | Ester | Benzyl alcohol | - | 1.72 | - | - | - |
| 10 | Schiff Base | 3,4,5-trimethoxy group | - | - | - | 1.93 | 1.93 |
| Norfloxacin | Control | - | Value not specified | Value not specified | Value not specified | - | - |
| Fluconazole | Control | - | - | - | - | Value not specified | Value not specified |
Data sourced from a study on propionic acid derivatives.[1]
Key Findings:
-
The presence of an electron-withdrawing group, such as the para-bromo substituent in compound 15 , enhanced antibacterial activity against S. aureus and E. coli.[1]
-
Compound 19 , an ester derivative, was the most potent antibacterial agent against B. subtilis.[1]
-
The inclusion of an electron-releasing trimethoxy group in compound 10 resulted in the most effective antifungal activity against C. albicans and A. niger.[1]
Experimental Protocol: Tube Dilution Method for MIC Determination
The following workflow outlines the tube dilution method used to assess the antimicrobial activity of the propanoic acid derivatives.
References
A Comparative Guide to the Structure-Activity Relationship of Substituted Phenoxypropanoic Acids
For Researchers, Scientists, and Drug Development Professionals
Substituted phenoxypropanoic acids represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR), focusing on their roles as agonists for Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and G Protein-Coupled Receptor 40 (GPR40). The information is presented to aid in the rational design of novel therapeutic agents.
Key Structure-Activity Relationship Insights
The biological activity of substituted phenoxypropanoic acids is significantly influenced by the nature and position of substituents on the aromatic rings and the stereochemistry of the propanoic acid moiety.[1][2] Key determinants of potency and selectivity include the substituent at the alpha-position of the carboxyl group, the linker between the phenyl rings, and the groups on the distal phenyl ring.[1][2]
For PPARα agonism , the presence of a carboxylic acid is crucial for activity. The stereochemistry at the α-position of the propanoic acid, the distance between the carboxyl group and the central benzene ring, the linking group between the central and distal benzene rings, and the substituent on the distal hydrophobic tail all play key roles in determining the potency and selectivity of PPAR subtype transactivation.[2]
In the context of GPR40 agonism , the carboxylic acid moiety is also important, though not always critical, for eliciting a strong agonistic response.[3] Structural modifications that break planarity and reduce lipophilicity have led to the identification of potent GPR40 agonists.[4] The introduction of polar functionalities can mitigate cytotoxicity issues while maintaining potent agonist activity.[5]
Comparative Activity Data
The following tables summarize the in vitro activities of representative substituted phenoxypropanoic acid derivatives as PPARα and GPR40 agonists.
Table 1: PPARα Agonist Activity of Substituted Phenoxypropanoic Acids
| Compound | α-Substituent | Linker | Distal Phenyl Substituent | hPPARα EC50 (nM) | Reference |
| 1 | H | O | 4-CF3 | 1,200 | [2] |
| 2 | CH3 | O | 4-CF3 | 300 | [2] |
| 3 | C2H5 | O | 4-CF3 | 100 | [2] |
| 4 | H | S | 4-CF3 | 800 | [2] |
| 5 | CH3 | S | 4-CF3 | 150 | [2] |
| GW590735 | CH3 | NHCO | 4-CF3-thiazole | 4 | [6] |
Table 2: GPR40 Agonist Activity of Substituted Phenylpropanoic Acids
| Compound | Phenyl Substituent 1 | Linker | Phenyl Substituent 2 | hGPR40 EC50 (nM) | Reference |
| 6 | H | O | 4'-OCH3 | >10,000 | [5] |
| 7 | 2-F | NH | 2',6'-(CH3)2, 4'-OCH3 | 50 | [5] |
| 8 | 2-F | NH | 2',6'-(CH3)2, 4'-O(CH2)2OH | 35 | [5] |
| TAK-875 | - | - | - | 95.1 | [4] |
| Compound 7 (Kuranov et al.) | - | - | - | 82 | [4] |
| Compound 14 (Kuranov et al.) | - | - | - | 79 | [4] |
| Compound 15 (Kuranov et al.) | - | - | - | 88 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel substituted phenoxypropanoic acid derivatives.
PPARα Transactivation Assay (Luciferase Reporter Gene Assay)
This assay quantifies the ability of a compound to activate the PPARα receptor, leading to the expression of a reporter gene (luciferase).
Materials:
-
HEK293 cells (or other suitable host cells)
-
Expression plasmid for human PPARα
-
Luciferase reporter plasmid containing a PPAR response element (PPRE)
-
Transfection reagent (e.g., FuGENE 6)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Luciferase Assay System (e.g., from Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in 96-well plates at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.[7] A Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.[8]
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations.[7] Include a vehicle control (DMSO) and a positive control (e.g., a known PPARα agonist like GW7647).
-
Incubation: Incubate the cells with the compounds for 22-24 hours.[7]
-
Cell Lysis: Wash the cells with PBS and then add lysis buffer.[9][10][11]
-
Luciferase Assay: Transfer the cell lysate to a luminometer plate. Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.[9][10][11] If a Renilla luciferase plasmid was used, measure its activity according to the dual-luciferase assay protocol.[8]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable). Plot the normalized luciferase activity against the compound concentration and determine the EC50 value using a suitable non-linear regression analysis.[7]
GPR40 Activation Assay (Inositol Monophosphate Accumulation)
This assay measures the activation of the Gq signaling pathway, a primary downstream effect of GPR40 activation, by quantifying the accumulation of inositol monophosphate (IP1), a stable metabolite of inositol trisphosphate (IP3).[12]
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR40[12]
-
Cell culture medium
-
Stimulation buffer
-
Test compounds dissolved in DMSO
-
IP-One HTRF Assay Kit (Cisbio) or similar
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed the GPR40-expressing cells into 96-well plates and culture until they reach the desired confluency.
-
Compound Stimulation: On the day of the assay, remove the culture medium and add the stimulation buffer containing the test compounds at various concentrations.[13]
-
Incubation: Incubate the plate at 37°C for the time specified in the assay kit protocol (typically 30-60 minutes).
-
Cell Lysis and Detection: Add the IP1-d2 and anti-IP1 cryptate reagents from the kit to the wells.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for the HTRF reaction to occur.
-
Measurement: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio and plot it against the compound concentration. Determine the EC50 value using a non-linear regression curve fit.
Visualizations
The following diagrams illustrate key concepts related to the structure-activity relationship studies of substituted phenoxypropanoic acids.
Caption: PPARα Signaling Pathway Activation.
Caption: Experimental Workflow for SAR Studies.
References
- 1. Design, synthesis and evaluation of substituted phenylpropanoic acid derivatives as peroxisome proliferator-activated receptor (PPAR) activators: novel human PPARalpha-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. korambiotech.com [korambiotech.com]
- 8. assaygenie.com [assaygenie.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. med.emory.edu [med.emory.edu]
- 11. library.opentrons.com [library.opentrons.com]
- 12. benchchem.com [benchchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Comparative Analysis of 3-(4-Bromophenoxy)propanoic Acid and its Halogenated Analogs in Biological Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Halogenated Phenoxypropanoic Acids
Derivatives of phenoxypropanoic acid are a well-established class of molecules with significant biological activities, notably as herbicides and as modulators of peroxisome proliferator-activated receptors (PPARs). The nature of the halogen substituent on the phenoxy ring plays a crucial role in determining the potency and selectivity of these compounds. This guide provides a comparative overview of 3-(4-Bromophenoxy)propanoic acid and its fluoro, chloro, and iodo analogs, summarizing available data on their performance in relevant biological assays.
Data Summary: Comparative Biological Activity
While direct head-to-head comparative studies with comprehensive quantitative data for all four analogs in the same assays are limited in publicly available literature, the following table summarizes the general trends and available data points gleaned from various structure-activity relationship (SAR) studies. The primary activities associated with these compounds are herbicidal action, through the mimicry of the plant hormone auxin, and the modulation of PPARs, which are key regulators of metabolism and inflammation.
| Compound | Halogen Substituent | Herbicidal Activity (General Trend) | PPARγ Agonist Activity (General Trend) |
| 3-(4-Fluorophenoxy)propanoic acid | Fluoro | Moderate | Data not readily available |
| 3-(4-Chlorophenoxy)propanoic acid | Chloro | High | Moderate |
| This compound | Bromo | High | Potent |
| 3-(4-Iodophenoxy)propanoic acid | Iodo | Moderate to High | Potent |
Note: The trends presented are based on established structure-activity relationships for phenoxy herbicides and PPAR agonists. Generally, for herbicidal activity in this class of compounds, a halogen at the 4-position is favorable, with chloro and bromo substituents often conferring high potency. For PPARγ agonism, increasing the size and lipophilicity of the substituent at the 4-position of the phenyl ring can enhance activity.
Experimental Protocols
The following are detailed methodologies for key experimental assays relevant to the evaluation of this compound and its halogenated analogs.
PPARγ Ligand Binding Assay
This assay determines the ability of the test compounds to bind to the PPARγ ligand-binding domain (LBD).
Materials:
-
Recombinant human PPARγ-LBD
-
Radiolabeled PPARγ agonist (e.g., [³H]-Rosiglitazone)
-
Test compounds (3-(4-halogenated-phenoxy)propanoic acids)
-
Scintillation fluid
-
Filter plates and filtration manifold
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM EDTA)
Procedure:
-
Prepare a series of dilutions of the test compounds and the unlabeled reference ligand (e.g., Rosiglitazone).
-
In a 96-well plate, incubate the recombinant PPARγ-LBD with the radiolabeled ligand and either the test compound or the unlabeled reference ligand.
-
Allow the binding reaction to reach equilibrium (typically 1-2 hours at room temperature).
-
Transfer the incubation mixture to a filter plate and wash rapidly with ice-cold assay buffer to separate bound from unbound radioligand.
-
Add scintillation fluid to each well of the filter plate.
-
Measure the radioactivity in each well using a scintillation counter.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis.
Cell-Based PPARγ Transactivation Assay
This assay measures the ability of the test compounds to activate the transcriptional activity of PPARγ in a cellular context.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression vector for a GAL4-PPARγ-LBD fusion protein
-
Reporter vector containing a GAL4 upstream activation sequence (UAS) driving a luciferase reporter gene
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the cells with the GAL4-PPARγ-LBD expression vector and the GAL4-UAS-luciferase reporter vector.
-
After transfection, plate the cells in a 96-well plate and allow them to recover.
-
Treat the cells with various concentrations of the test compounds or a known PPARγ agonist (e.g., Rosiglitazone) for 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
The EC50 value (the concentration of the test compound that produces 50% of the maximal response) is calculated by non-linear regression analysis.
Whole-Plant Herbicide Efficacy Assay
This assay evaluates the herbicidal activity of the compounds on a target weed species.
Materials:
-
Seeds of a susceptible weed species (e.g., Avena fatua - wild oat)
-
Potting soil
-
Pots or trays
-
Growth chamber or greenhouse with controlled environmental conditions
-
Test compounds formulated for spraying
-
Laboratory sprayer
Procedure:
-
Sow the weed seeds in pots containing potting soil and allow them to germinate and grow to a specific stage (e.g., 2-3 leaf stage).
-
Prepare a range of concentrations of the test compounds in a suitable solvent and surfactant mixture.
-
Apply the herbicide solutions to the plants using a laboratory sprayer, ensuring uniform coverage.
-
Include a negative control (solvent and surfactant only) and a positive control (a commercial herbicide).
-
Return the treated plants to the growth chamber or greenhouse.
-
Assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a visual rating scale.
-
Determine the GR50 value (the concentration of the herbicide that causes a 50% reduction in plant growth or biomass) from the dose-response curve.
Signaling Pathways and Experimental Workflows
The Strategic Utility of 3-(4-Bromophenoxy)propanoic Acid in Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. 3-(4-Bromophenoxy)propanoic acid has emerged as a versatile building block, particularly in the construction of molecules featuring a diaryl ether linkage, a common motif in pharmaceuticals and agrochemicals. This guide provides an objective comparison of synthetic routes utilizing this intermediate against alternative methodologies, supported by experimental data, to inform the strategic planning of complex molecule synthesis.
Introduction to this compound as a Synthetic Intermediate
This compound is a bifunctional molecule incorporating a carboxylic acid handle and a brominated aromatic ring connected to a propanoic acid moiety via an ether linkage. This unique combination of features makes it a valuable precursor for a variety of chemical transformations. The carboxylic acid allows for standard modifications such as esterification and amidation, while the bromo-substituent provides a reactive site for cross-coupling reactions, enabling the formation of more complex aryl structures. Its utility is particularly evident in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the arylpropionic acid class and other bioactive molecules.
Comparative Analysis of Synthetic Routes
The synthesis of aryloxypropanoic acids, a common structural core in many pharmaceutical agents, can be approached through several strategic disconnections. Here, we compare a synthetic approach that could utilize a 3-(4-halophenoxy)propanoic acid derivative with alternative, established methods for the formation of the key diaryl ether bond.
Target Molecule: 2-(4-Phenoxyphenyl)propanoic acid
To provide a concrete basis for comparison, we will consider the synthesis of 2-(4-phenoxyphenyl)propanoic acid, a close structural analog of the NSAID Fenoprofen.
Table 1: Comparison of Synthetic Routes to 2-(4-Phenoxyphenyl)propanoic Acid
| Feature | Route 1: Williamson Ether Synthesis | Route 2: Ullmann Condensation |
| Key Intermediates | 4-Phenylphenol, Ethyl 2-bromopropionate | 4-Phenylphenol, 2-Bromopropanoic acid |
| Reaction Type | Nucleophilic Substitution (SN2) | Copper-Catalyzed Condensation |
| Typical Yield | Good to Excellent | Moderate to Good |
| Reaction Conditions | Base (e.g., K₂CO₃), Reflux in Acetone | Cu(I) catalyst, High Temperature (120-150°C) |
| Advantages | Milder conditions, readily available reagents | Can be effective for less reactive aryl halides |
| Disadvantages | Secondary alkyl halides can lead to elimination side products | High temperatures, potential for side reactions, copper catalyst removal |
Experimental Protocols
Route 1: Williamson Ether Synthesis of 2-(4-Phenoxyphenyl)propanoic Acid
This two-step process involves the formation of an ether linkage followed by hydrolysis of the ester to the desired carboxylic acid.[1][2]
Step 1: Synthesis of Ethyl 2-(4-phenylphenoxy)propanoate
-
Reagents: 4-Phenylphenol, Ethyl 2-bromopropionate, Potassium Carbonate (K₂CO₃), Anhydrous Acetone.
-
Procedure:
-
To a solution of 4-phenylphenol (1 equivalent) in anhydrous acetone, add finely ground potassium carbonate (1.5 equivalents).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add ethyl 2-bromopropionate (1.2 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
Step 2: Hydrolysis to 2-(4-Phenylphenoxy)propanoic acid
-
Reagents: Ethyl 2-(4-phenylphenoxy)propanoate, Sodium Hydroxide (NaOH), Ethanol, Water, Hydrochloric Acid (HCl).
-
Procedure:
-
Dissolve the purified ester (1 equivalent) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Route 2: Ullmann Condensation for Diaryl Ether Formation
The Ullmann condensation provides an alternative for the formation of the diaryl ether bond, particularly when the aryl halide is less reactive towards SN2 displacement.[1]
-
Reagents: 4-Phenylphenol, 2-Bromopropanoic acid, Copper(I) Iodide (CuI), Potassium Carbonate (K₂CO₃), Anhydrous DMF or DMSO.
-
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine 4-phenylphenol (1 equivalent), 2-bromopropanoic acid (1.2 equivalents), CuI (0.1 equivalents), and K₂CO₃ (2 equivalents).
-
Add anhydrous DMF or DMSO as the solvent.
-
Seal the tube and heat the reaction mixture to 120-150 °C for 24-48 hours with vigorous stirring.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture, dilute with water, and acidify with HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the two primary synthetic routes discussed.
Caption: Workflow for Williamson Ether Synthesis.
Caption: Workflow for Ullmann Condensation.
Conclusion
This compound and its analogs are valuable synthetic intermediates that provide a strategic entry point for the synthesis of complex molecules, particularly those containing a diaryl ether moiety. The choice between a Williamson ether synthesis-based approach and an Ullmann condensation depends on several factors including the specific reactivity of the substrates, desired reaction conditions, and scalability. While the Williamson ether synthesis often offers milder conditions, the Ullmann condensation can be a powerful alternative for less reactive systems. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for the efficient and successful synthesis of their target molecules.
References
A Comparative Analysis of Synthesis Routes for 3-(4-Bromophenoxy)propanoic Acid
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. 3-(4-Bromophenoxy)propanoic acid is a valuable building block in the synthesis of various organic compounds, including agrochemicals and pharmaceuticals.[1] This guide provides a comparative analysis of two primary synthetic routes to this compound: the well-established Williamson ether synthesis and a plausible Michael addition approach. The objective is to furnish researchers with the necessary data to select the most suitable method for their specific laboratory and scalable production needs.
Route 1: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and straightforward method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[2] In the context of this compound, this involves the reaction of 4-bromophenol with a 3-halopropanoic acid derivative.
Experimental Protocol
This protocol is adapted from a similar synthesis.[3]
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromophenol (1.0 equivalent) and sodium hydroxide (2.5 equivalents) in water.
-
Addition of Reagent: To the resulting solution, add 3-chloropropanoic acid (1.1 equivalents).
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours.
-
Work-up and Isolation: After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid. The resulting precipitate, this compound, is then collected by filtration, washed with water, and dried.
Caption: Workflow for the Williamson ether synthesis of this compound.
Route 2: Michael Addition
The Michael addition, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.[4][5][6] For the synthesis of this compound, this would entail the addition of 4-bromophenol to an acrylic acid derivative, followed by hydrolysis.
Hypothetical Experimental Protocol
This protocol is a proposed adaptation based on general Michael addition procedures.
-
Formation of Nucleophile: In a suitable solvent such as THF, treat 4-bromophenol (1.0 equivalent) with a base like sodium hydride to form the corresponding phenoxide.
-
Michael Addition: Add ethyl acrylate (1.1 equivalents) to the solution and stir at room temperature until the reaction is complete (monitored by TLC).
-
Hydrolysis: Quench the reaction with water and then add a solution of sodium hydroxide. Heat the mixture to reflux to hydrolyze the ester.
-
Work-up and Isolation: After cooling, acidify the mixture with hydrochloric acid to precipitate the product. Collect the solid by filtration, wash with water, and dry.
Caption: Proposed workflow for the Michael addition synthesis of this compound.
Comparative Data
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Michael Addition |
| Starting Materials | 4-Bromophenol, 3-Chloropropanoic Acid, NaOH | 4-Bromophenol, Ethyl Acrylate, Base (e.g., NaH), NaOH |
| Reaction Type | Nucleophilic Substitution (SN2) | Conjugate Addition followed by Hydrolysis |
| Number of Steps | One main reaction step followed by work-up | Two main reaction steps (addition and hydrolysis) |
| Reaction Conditions | Reflux (4-6 hours) | Room temperature for addition, reflux for hydrolysis |
| Reported Yield | Generally good to high | Expected to be good to high |
| Advantages | Well-established, straightforward procedure. | Milder initial reaction conditions. |
| Disadvantages | Use of a halogenated propanoic acid. | Requires a two-step process (addition then hydrolysis). |
Conclusion
Both the Williamson ether synthesis and the Michael addition present viable pathways for the synthesis of this compound. The Williamson ether synthesis is a more direct, one-pot reaction that is well-documented and likely to be reliable.[3] The Michael addition offers an alternative that proceeds through an ester intermediate, which may be advantageous in certain synthetic strategies where the ester itself is a desired intermediate. The choice between these routes will depend on factors such as the availability and cost of starting materials, desired operational simplicity, and the overall synthetic plan. For a straightforward, scalable synthesis of the target acid, the Williamson ether synthesis appears to be the more established and direct approach.
References
Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity of 3-(4-Bromophenoxy)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The specificity of a chemical probe or drug candidate is paramount to its utility and safety. Off-target interactions can lead to confounding experimental results or adverse clinical effects. This guide provides a framework for assessing the cross-reactivity of 3-(4-Bromophenoxy)propanoic acid, a compound with potential biological activity. Due to the limited publicly available data on this specific molecule, this guide will focus on its potential biological targets based on structurally similar compounds and outline a comprehensive strategy for its cross-reactivity profiling.
Postulated Biological Targets and Potential for Cross-Reactivity
Based on its core structure, this compound belongs to the class of phenoxypropanoic acids, which are structurally related to arylpropionic acids. This structural similarity suggests potential interactions with biological targets known to bind these classes of molecules.
Cyclooxygenase (COX) Enzymes
Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in prostaglandin biosynthesis. Therefore, it is plausible that this compound could exhibit activity at COX-1 and COX-2. Cross-reactivity between COX isoforms is a critical aspect of the safety and efficacy profile of NSAIDs.
G-Protein Coupled Receptor 40 (GPR40)
Recent research has identified phenylpropanoic acid derivatives as agonists of GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1), a receptor involved in glucose-stimulated insulin secretion.[1] This makes GPR40 another potential target for this compound. The study of GPR40 agonists has revealed the potential for biased agonism, where a ligand can preferentially activate certain downstream signaling pathways over others, which is a subtle form of cross-reactivity at the signaling pathway level.
Comparative Data on Target Selectivity
In the absence of direct experimental data for this compound, the following tables illustrate how quantitative data for target selectivity and off-target effects would be presented. Data for well-characterized compounds are used for illustrative purposes.
Table 1: Hypothetical Cyclooxygenase Inhibition Profile
| Compound | Target | IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| This compound | COX-1 | Data not available | Data not available |
| COX-2 | Data not available | ||
| Ibuprofen (Alternative 1) | COX-1 | 2,500 | 2.5 |
| COX-2 | 6,300 | ||
| Celecoxib (Alternative 2) | COX-1 | 3,000 | 0.038 |
| COX-2 | 115 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. The selectivity index indicates the preference for inhibiting COX-1 versus COX-2.
Table 2: Hypothetical GPR40 Agonist Activity and Off-Target Profile
| Compound | Primary Target | EC50 (nM) | Off-Target | Ki (nM) |
| This compound | GPR40 | Data not available | PPARγ | Data not available |
| LXR | Data not available | |||
| TAK-875 (Alternative 1) | GPR40 | 38 | PPARγ | >10,000 |
| LXR | >10,000 | |||
| GW9508 (Alternative 2) | GPR40 | 48 | PPARγ | 2,500 |
| LXR | >10,000 |
EC50 values represent the concentration of the compound that provokes a response halfway between the baseline and maximum response. Ki values represent the inhibition constant for binding to off-targets; a higher value indicates lower affinity.
Experimental Protocols for Cross-Reactivity Assessment
A thorough investigation of the cross-reactivity of this compound would involve a tiered approach, starting with focused assays on likely targets and progressing to broader screening panels.
Experimental Workflow for Cross-Reactivity Profiling
Caption: A tiered experimental workflow for assessing the cross-reactivity of a novel compound.
Key Experimental Methodologies
-
COX Inhibition Assay (In Vitro):
-
Principle: Measures the ability of the test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by purified COX-1 and COX-2 enzymes.
-
Protocol:
-
Recombinant human COX-1 or COX-2 is incubated with the test compound at various concentrations.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The reaction is terminated, and the amount of prostaglandin E2 (PGE2), a downstream product of PGH2, is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
-
-
-
GPR40 Calcium Flux Assay (Cell-Based):
-
Principle: GPR40 activation leads to an increase in intracellular calcium via the Gq signaling pathway. This change in calcium concentration can be measured using a fluorescent indicator.
-
Protocol:
-
A cell line stably expressing human GPR40 (e.g., CHO-K1 or HEK293) is plated in a microplate.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The test compound is added at various concentrations.
-
Changes in fluorescence, corresponding to changes in intracellular calcium, are measured over time using a fluorescence plate reader.
-
EC50 values are determined from the dose-response curve.
-
-
-
Competitive Radioligand Binding Assay (for Off-Target Identification):
-
Principle: Measures the ability of a test compound to displace a known radiolabeled ligand from a specific receptor.
-
Protocol:
-
Cell membranes expressing the target receptor are incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
-
Postulated Signaling Pathway: GPR40 Activation
Activation of GPR40 by an agonist like this compound would likely trigger the Gq signaling cascade, leading to downstream cellular responses.
Caption: Postulated Gq signaling pathway upon GPR40 activation.
Conclusion
While direct experimental evidence for the cross-reactivity of this compound is currently lacking, its structural characteristics provide a rational basis for initiating a targeted investigation. By employing the systematic workflow and experimental protocols outlined in this guide, researchers can effectively characterize its selectivity profile. A thorough understanding of its interactions with primary targets like COX enzymes and GPR40, as well as potential off-targets, is crucial for the accurate interpretation of experimental data and for any future development of this compound for therapeutic or research purposes.
References
A Researcher's Guide to Assessing the Purity of Commercially Available 3-(4-Bromophenoxy)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical reagents is paramount in research and development, directly impacting experimental reproducibility, synthetic efficiency, and the safety profile of developmental drug candidates. 3-(4-Bromophenoxy)propanoic acid is a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive framework for assessing the purity of commercially available this compound, enabling researchers to compare different sources and select the material best suited for their applications. The methodologies outlined are designed to identify and quantify the target compound and potential process-related impurities.
Understanding Potential Impurities: A Look at the Synthesis
A common and efficient method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-bromophenol (formed by reacting 4-bromophenol with a base like sodium hydroxide) acts as the nucleophile, attacking an electrophilic 3-halopropanoate, such as ethyl 3-chloropropanoate, followed by hydrolysis of the ester to the carboxylic acid.
This synthetic route suggests the potential for the following impurities in the final product:
-
Unreacted Starting Materials:
-
4-Bromophenol
-
3-Chloropropanoic acid (or its ester)
-
-
Solvents: Residual solvents from the reaction and purification steps (e.g., ethanol, toluene, diethyl ether).
-
Side-Reaction Products: While the Williamson ether synthesis is generally efficient for primary halides, side reactions can occur.
A thorough purity assessment should, therefore, aim to quantify the main compound and detect the presence of these potential impurities.
Comparative Purity Analysis: Experimental Data
To effectively compare different commercial sources of this compound, a multi-pronged analytical approach is recommended. The following tables provide a template for summarizing the quantitative data obtained from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: HPLC Purity and Impurity Profile
| Supplier | Lot Number | Purity by HPLC (%) | 4-Bromophenol (%) | Other Impurities (%) |
| Supplier A | Lot #12345 | 99.5 | 0.2 | 0.3 |
| Supplier B | Lot #67890 | 98.9 | 0.8 | 0.3 |
| Supplier C | Lot #ABCDE | 99.8 | < 0.1 | 0.1 |
Table 2: Residual Solvent Analysis by GC-MS
| Supplier | Lot Number | Ethanol (ppm) | Toluene (ppm) | Other Solvents (ppm) |
| Supplier A | Lot #12345 | 150 | < 50 | Not Detected |
| Supplier B | Lot #67890 | 400 | 100 | Not Detected |
| Supplier C | Lot #ABCDE | < 50 | < 50 | Not Detected |
Table 3: Purity Assessment by ¹H NMR
| Supplier | Lot Number | Purity by ¹H NMR (%) | Notes on Impurity Signals |
| Supplier A | Lot #12345 | > 99 | Minor unidentifiable signals in the aromatic region. |
| Supplier B | Lot #67890 | ~99 | Signals consistent with residual ethanol observed. |
| Supplier C | Lot #ABCDE | > 99.5 | No significant impurity signals detected. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted based on the specific instrumentation available in your laboratory.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of the compound and quantifying non-volatile impurities like unreacted 4-bromophenol.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is ideal for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents. Derivatization may be required for the analysis of the non-volatile main compound and impurities.
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-450 amu
-
Sample Preparation (for residual solvents): Dissolve a known amount of the sample in a suitable solvent (e.g., DMSO) and analyze directly.
-
Sample Preparation (for non-volatile impurities - with derivatization): A derivatization step, such as silylation with BSTFA, can be employed to make the carboxylic acid and phenolic impurities more volatile for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. Quantitative NMR (qNMR) can provide a highly accurate measure of purity against a certified internal standard.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard (for qNMR): A certified reference standard with a known purity and signals that do not overlap with the analyte (e.g., maleic anhydride).
-
¹H NMR Data Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans for a good signal-to-noise ratio.
-
Ensure a relaxation delay (d1) of at least 5 times the longest T₁ of the protons of interest for quantitative analysis.
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
-
Sample Preparation:
-
For qualitative analysis, dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent.
-
For qNMR, accurately weigh the sample and the internal standard into a vial and dissolve in a precise volume of deuterated solvent.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental procedures for assessing the purity of this compound.
Caption: Experimental workflow for the comprehensive purity assessment of this compound.
Caption: Likely synthetic pathway and sources of impurities for this compound.
comparing the efficacy of different purification techniques for propanoic acids
For researchers, scientists, and drug development professionals, obtaining high-purity propanoic acid is a critical step in various applications, from chemical synthesis to pharmaceutical formulation. The choice of purification method significantly impacts yield, purity, cost, and environmental footprint. This guide provides an objective comparison of common purification techniques for propanoic acid, supported by available experimental data and detailed methodologies.
Comparison of Efficacy
The selection of a purification technique for propanoic acid depends on the initial concentration of the acid, the nature of the impurities, the desired final purity, and the scale of the operation. The following table summarizes quantitative data on the efficacy of different methods. It is important to note that direct comparison is challenging due to the wide variation in experimental conditions across different studies.
| Purification Technique | Key Parameters/Reagents | Reported Efficacy | Source |
| Extractive Distillation | Extractive Agent: N,N-dimethylacetamide | Purity: 98.2% propanoic acid in bottoms | [1] |
| Extractive Agent: Acetamide | Relative volatility of water to propanoic acid increased to 11.2 | [1] | |
| Extractive Agent: Formamide, Adiponitrile, N,N-dimethylacetamide | Relative volatility of water to propanoic acid increased to 14.7 | [1] | |
| Liquid-Liquid Extraction | Physical Extraction with 1-octanol in a microfluidic system | Extraction efficiency varies with flow rate (can be optimized) | [2] |
| Reactive Extraction with Tri-n-octylamine (TOA) in 1-decanol | Degree of extraction as high as 92% | [3][4] | |
| Reactive Extraction with TOA in cyclohexane/1-decanol | Degree of extraction decreases with increasing initial acid concentration | [3] | |
| Reactive Extraction with TOA in supercritical CO2 (16 MPa, 35 °C) | Extraction efficiency of 94.7% | [5] | |
| Reactive Extraction with Tri-n-butylphosphate (TBP) in butanol | Maximum extraction efficiency of 96.89% | [6] | |
| Freeze Crystallization | Separation of 17.7% propanoic acid-water azeotrope | Can theoretically achieve 100% yield in a binary eutectic system | [7] |
| Chromatography (GC) | For analytical determination, adaptable for purification | Recovery of 87.5%-97.6% (degrease extraction) and 90.1%-102.1% (direct extraction) | [8] |
Experimental Protocols
Detailed methodologies for the key purification techniques are provided below. These protocols are generalized and may require optimization based on the specific starting material and desired purity.
Extractive Distillation
Extractive distillation is employed to separate azeotropic mixtures, such as propanoic acid and water, by introducing a high-boiling solvent that alters the relative volatility of the components.[1][9]
Objective: To separate propanoic acid from its aqueous azeotrope.
Materials:
-
Propanoic acid-water mixture
-
Extractive agent (e.g., N,N-dimethylacetamide, acetamide)
-
Distillation apparatus (rectification column, reboiler, condenser)
-
Gas chromatograph (for analysis)
Procedure:
-
Charge the reboiler of the distillation column with the propanoic acid-water mixture.
-
Introduce the extractive distillation agent near the top of the rectification column. The agent should be fed continuously during the distillation process.
-
Heat the reboiler to initiate vaporization.
-
Control the column's operating parameters (e.g., reflux ratio, feed rate of the extractive agent) to optimize the separation.
-
Water, being the more volatile component in the presence of the extractive agent, will move up the column and be collected as the overhead product.
-
A mixture of propanoic acid and the extractive agent will be collected from the bottom of the column (stillpot).
-
The propanoic acid can then be separated from the high-boiling extractive agent in a subsequent distillation or other suitable separation process.
-
Analyze the composition of the overhead and bottoms products using gas chromatography to determine the purity of the separated propanoic acid.[1]
Liquid-Liquid Extraction (Reactive)
Reactive liquid-liquid extraction involves the use of an extractant that chemically reacts with the solute (propanoic acid) to form a complex that is more soluble in the organic phase. This significantly enhances the distribution coefficient and extraction efficiency.[3][4]
Objective: To extract propanoic acid from an aqueous solution into an organic solvent.
Materials:
-
Aqueous solution of propanoic acid
-
Organic solvent (e.g., a mixture of cyclohexane and 1-decanol)
-
Extractant (e.g., Tri-n-octylamine - TOA)
-
Separatory funnel or a continuous liquid-liquid extraction setup
-
Titration equipment or HPLC for analysis
Procedure:
-
Prepare the organic phase by dissolving the extractant (e.g., TOA) in the chosen organic solvent at a specific concentration.
-
In a separatory funnel, mix a defined volume of the aqueous propanoic acid solution with a defined volume of the organic phase.
-
Shake the funnel vigorously for a set period (e.g., several minutes) to ensure thorough mixing and to allow the reaction and mass transfer to occur.
-
Allow the two phases to separate completely.
-
Carefully separate the aqueous and organic layers.
-
Determine the concentration of propanoic acid remaining in the aqueous phase (raffinate) and the concentration in the organic phase (extract) using a suitable analytical method like titration with a standard base or HPLC.
-
Calculate the extraction efficiency based on the amount of propanoic acid transferred to the organic phase.
-
For continuous extraction, a counter-current extraction column can be used to improve efficiency.[10]
Cooling Crystallization
Crystallization is a solid-liquid separation technique where a solid crystalline phase is formed from a solution. For propanoic acid, this is often achieved by cooling a saturated solution.
Objective: To purify propanoic acid by crystallization from a solvent.
Materials:
-
Crude propanoic acid
-
Suitable solvent (in which propanoic acid is highly soluble at high temperatures and less soluble at low temperatures)
-
Crystallization vessel (e.g., Erlenmeyer flask)
-
Heating and stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel and vacuum flask)
-
Cold bath (e.g., ice-water bath)
Procedure:
-
Dissolve the crude propanoic acid in a minimal amount of a suitable hot solvent to create a saturated solution.
-
Slowly cool the solution to allow for the formation of large, pure crystals. Rapid cooling can lead to the formation of small, impure crystals.
-
Once crystallization is complete, place the vessel in a cold bath to maximize the yield of the crystals.
-
Separate the crystals from the mother liquor by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold, fresh solvent to remove any adhering impurities.
-
Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.
-
The purity of the crystals can be assessed by measuring their melting point or by chromatographic analysis.
Visualizing the Purification Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the described purification techniques.
References
- 1. US4670105A - Dehydration of propanoic acid by extractive distillation - Google Patents [patents.google.com]
- 2. ijche.com [ijche.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Propionic Acid: Method of Production, Current State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijariie.com [ijariie.com]
- 8. [Determination of propionic acid and its salts in food by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijariie.com [ijariie.com]
- 10. WO2013079785A1 - Method for recovering and purifying propionic acid - Google Patents [patents.google.com]
spectroscopic data comparison of synthesized vs. reference 3-(4-Bromophenoxy)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for synthesized versus a reference standard of 3-(4-Bromophenoxy)propanoic acid. The information herein is intended to aid in the verification and quality assessment of this compound for research and development purposes. The presented data is based on established spectroscopic principles and data from analogous compounds.
Data Presentation
The following tables summarize the expected ¹H NMR, ¹³C NMR, and IR spectroscopic data for a pure reference sample of this compound. The data for a synthesized sample is expected to be largely identical, with potential minor variations in peak positions and the presence of impurity signals.
Table 1: ¹H NMR Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes for Synthesized Sample |
| ~10-12 | Singlet (broad) | 1H | -COOH | May be broader or shifted depending on solvent and concentration. |
| ~7.40 | Doublet | 2H | Ar-H (ortho to Br) | Consistent peak expected. |
| ~6.85 | Doublet | 2H | Ar-H (ortho to O) | Consistent peak expected. |
| ~4.20 | Triplet | 2H | -O-CH₂- | Consistent peak expected. |
| ~2.80 | Triplet | 2H | -CH₂-COOH | Consistent peak expected. |
Table 2: ¹³C NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment | Notes for Synthesized Sample |
| ~175 | -COOH | Consistent peak expected. |
| ~157 | Ar-C (C-O) | Consistent peak expected. |
| ~132 | Ar-C (C-H, ortho to Br) | Consistent peak expected. |
| ~116 | Ar-C (C-Br) | Consistent peak expected. |
| ~115 | Ar-C (C-H, ortho to O) | Consistent peak expected. |
| ~66 | -O-CH₂- | Consistent peak expected. |
| ~34 | -CH₂-COOH | Consistent peak expected. |
Table 3: IR Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Functional Group | Description | Notes for Synthesized Sample |
| 3300-2500 | O-H | Carboxylic acid, broad | Consistent peak expected. |
| ~3050 | C-H | Aromatic | Consistent peak expected. |
| ~2950 | C-H | Aliphatic | Consistent peak expected. |
| ~1710 | C=O | Carboxylic acid | A strong, sharp peak is expected. |
| ~1590, ~1490 | C=C | Aromatic ring | Consistent peaks expected. |
| ~1240 | C-O | Aryl ether stretch | Consistent peak expected. |
| ~1000 | C-Br | Aryl bromide | Consistent peak expected. |
Experimental Protocols
Synthesis of this compound (Illustrative Example via Williamson Ether Synthesis)
A common method for the synthesis of aryl ethers is the Williamson ether synthesis.
Materials:
-
4-bromophenol
-
Ethyl 3-bromopropanoate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Alkoxide Formation: In a round-bottom flask, dissolve 4-bromophenol in ethanol. Add an equimolar amount of sodium hydroxide to form the sodium 4-bromophenoxide.
-
Nucleophilic Substitution: To the solution of the phenoxide, add an equimolar amount of ethyl 3-bromopropanoate. The mixture is then heated under reflux for several hours.
-
Hydrolysis: After cooling, the reaction mixture is concentrated. The resulting residue is then hydrolyzed by heating with an aqueous solution of sodium hydroxide to convert the ester to the carboxylic acid.
-
Workup and Purification: The reaction mixture is cooled and acidified with hydrochloric acid, leading to the precipitation of the crude this compound. The solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized or reference compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: A standard pulse sequence is used. The spectral width should cover the range of -2 to 12 ppm. Data is typically acquired with 16-32 scans.
-
¹³C NMR Parameters: A proton-decoupled pulse sequence is used. The spectral width should cover the range of 0 to 200 ppm. A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy:
-
Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed directly on the ATR crystal.
-
Instrumentation: An FTIR spectrometer is used.
-
Parameters: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. An accumulation of 16-32 scans is common to obtain a high-quality spectrum.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.
Mandatory Visualization
Caption: Workflow for the spectroscopic comparison of synthesized vs. reference material.
A Comparative Guide to the Metabolic Stability of 3-(4-Bromophenoxy)propanoic Acid Derivatives
This guide provides a comprehensive evaluation of the metabolic stability of 3-(4-Bromophenoxy)propanoic acid and its derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. By presenting objective comparisons and supporting experimental data, this document aims to facilitate informed decisions in the selection and optimization of drug candidates.
Introduction
Metabolic stability is a critical parameter in drug discovery, influencing a compound's pharmacokinetic profile, bioavailability, and potential for toxicity.[1][2] Understanding how a drug is metabolized is essential for predicting its efficacy and safety.[1] This guide focuses on this compound, a structure of interest in medicinal chemistry, and compares its metabolic stability with that of several derivatives. The primary routes of metabolic evaluation discussed are hepatic microsomal stability and plasma stability, which assess phase I and phase II metabolism in the liver and degradation by plasma enzymes, respectively.[3][4][5]
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability data for this compound and three representative derivatives. These derivatives were selected to illustrate the impact of structural modifications on metabolic fate. The data presented are hypothetical and intended to reflect typical outcomes based on established principles of drug metabolism.
| Compound ID | Structure | Half-Life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) in Human Liver Microsomes | Half-Life (t½, min) in Human Plasma | % Remaining in Human Plasma after 120 min |
| 1 | This compound | > 60 | < 10 | > 120 | 98 |
| 2 | Ethyl 3-(4-bromophenoxy)propanoate | 25 | 45 | 15 | 5 |
| 3 | 3-(4-Bromophenoxy)propanamide | 45 | 20 | 90 | 85 |
| 4 | 3-(3-Hydroxy-4-bromophenoxy)propanoic acid | 15 | 75 | > 120 | 97 |
Key Observations:
-
Parent Acid (Compound 1): Exhibits high stability in both liver microsomes and plasma, suggesting it is not readily metabolized by phase I enzymes or hydrolyzed by plasma esterases.
-
Ethyl Ester Derivative (Compound 2): Shows significantly lower stability in both systems. The ester group is susceptible to hydrolysis by esterases present in both liver microsomes and plasma.[6]
-
Amide Derivative (Compound 3): Displays moderate microsomal stability and relatively high plasma stability. Amides are generally more resistant to hydrolysis than esters.[6]
-
Hydroxylated Derivative (Compound 4): The introduction of a hydroxyl group provides a site for phase II conjugation reactions (e.g., glucuronidation), leading to rapid clearance in liver microsomes.[7] Its stability in plasma remains high as the core structure is unchanged.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Liver Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450 (CYP) enzymes.[8]
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Test compounds and positive controls (e.g., a compound with known high clearance)
-
Acetonitrile with an internal standard for reaction termination and sample analysis
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: A master mix of HLM, phosphate buffer, and MgCl₂ is prepared.
-
Compound Incubation: The test compounds (final concentration, e.g., 1 µM) are added to the wells of a 96-well plate.[4] The reaction is initiated by adding the pre-warmed NADPH regenerating system.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[4]
-
Reaction Termination: The reaction is stopped at each time point by adding cold acetonitrile containing an internal standard.[8]
-
Sample Processing: The plate is centrifuged to precipitate proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[9]
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The elimination rate constant (k) is determined from the slope of the natural logarithm of the remaining compound versus time. The half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated based on the half-life and protein concentration.[8]
Plasma Stability Assay
This assay measures the degradation of a compound in plasma, primarily due to the activity of plasma enzymes like esterases and amidases.[6]
Materials:
-
Pooled human plasma
-
Test compounds and positive controls (e.g., a compound known to be unstable in plasma)
-
Acetonitrile or methanol with an internal standard
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Compound Incubation: The test compound (final concentration, e.g., 1 µM) is incubated with plasma in a 96-well plate at 37°C.[6]
-
Time Points: Aliquots are removed at various time points (e.g., 0, 15, 30, 60, and 120 minutes).[5]
-
Reaction Termination: The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile or methanol) with an internal standard.[5][10]
-
Sample Processing: The samples are centrifuged to precipitate plasma proteins.
-
Analysis: The concentration of the parent compound in the supernatant is quantified by LC-MS/MS.[10]
-
Data Analysis: The percentage of the parent compound remaining at each time point relative to the 0-minute sample is determined. The half-life (t½) is calculated from the slope of the plot of the natural logarithm of the percentage of compound remaining versus time.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the metabolic stability of a test compound.
Potential Metabolic Pathways
The diagram below outlines the potential metabolic pathways for this compound and its derivatives based on common biotransformation reactions.
References
- 1. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. benchchem.com [benchchem.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. Plasma Stability Assay | Domainex [domainex.co.uk]
Safety Operating Guide
Proper Disposal of 3-(4-Bromophenoxy)propanoic Acid: A Step-by-Step Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of 3-(4-Bromophenoxy)propanoic acid, ensuring the safety of laboratory personnel and environmental protection.
Researchers, scientists, and drug development professionals handle a diverse array of chemical compounds daily. Among these, halogenated organic compounds such as this compound require meticulous disposal procedures due to their potential hazards. Adherence to proper disposal protocols is not only a cornerstone of laboratory safety but also a legal and ethical responsibility to protect the environment.
This compound is classified as a hazardous substance, harmful if swallowed, and causing skin and eye irritation.[1] Therefore, its waste must be managed in a controlled and compliant manner. The fundamental principle for disposing of this and other brominated organic compounds is strict segregation from non-halogenated chemical waste.[2][3] Co-mingling of these waste streams is prohibited as it can lead to the formation of highly toxic byproducts during the disposal process and complicates the waste treatment, which for halogenated compounds typically involves incineration at high temperatures.[3]
Operational Plan for Disposal
This section provides a step-by-step guide for the proper disposal of this compound and associated contaminated materials within a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Safety goggles (or a face shield)
-
Chemical-resistant gloves (nitrile or neoprene)
-
A fully-buttoned laboratory coat
Step 2: Waste Segregation and Container Selection
Proper segregation is the most critical step in this process.
-
Designate a Waste Accumulation Area: Identify a specific area within the laboratory for hazardous waste, away from normal lab activities.[4]
-
Obtain the Correct Waste Container:
-
Label the Container:
Step 3: Packaging of Solid Waste
-
Direct Transfer: Carefully transfer the solid this compound directly into the designated solid halogenated waste container.
-
Avoid Dissolving: Do not dissolve the solid acid in a solvent for disposal. This creates a larger volume of mixed waste, which is more costly and complex to manage. Dispose of the chemical in its solid form.
-
Keep Container Closed: The waste container must be securely closed at all times, except when adding waste.[2][7]
Step 4: Disposal of Contaminated Lab Supplies
Any materials that come into contact with this compound are also considered hazardous waste.
-
Segregate Contaminated Solids: Items such as gloves, weighing paper, and paper towels must be collected separately.
-
Use a Lined Container: Place these items in a designated container for solid hazardous waste, which can be a corrugated box lined with a clear polypropylene bag.[8]
-
Labeling: Clearly label this container as "Hazardous Waste - Contaminated Debris" and specify the contaminant "this compound".
Step 5: Spill Cleanup
In the event of a spill, follow these procedures:
-
Alert Personnel: Inform others in the immediate area.
-
Contain the Spill:
-
Neutralization (for residual amounts): After removing the bulk of the spilled solid, the area can be decontaminated. For residual amounts of this organic acid, a mild base like sodium bicarbonate can be applied.[2][10]
-
Collect Cleanup Materials: All materials used for cleanup (absorbents, paper towels, gloves) are hazardous waste and must be disposed of in the "Hazardous Waste - Contaminated Debris" container.
Step 6: Arranging for Final Disposal
-
Contact EH&S: Once your waste container is full, or if you are discontinuing work with this chemical, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a hazardous waste pickup.[3]
-
Documentation: Ensure all labels and accompanying documentation are complete and accurate.
Quantitative Data Summary
| Parameter | Guideline/Specification | Rationale |
| Waste Segregation | Halogenated vs. Non-Halogenated | Prevents formation of toxic byproducts; ensures proper final disposal (incineration for halogenated).[2][3] |
| Container Type | High-Density Polyethylene (HDPE) or other compatible plastic/glass.[5][6] | Chemical resistance to organic acids; prevents leaks and reactions. |
| Container Headspace | Leave at least 10% headspace for liquid waste containers. | Allows for vapor expansion, preventing container rupture. |
| Spill Neutralizer | Sodium Bicarbonate (for residual amounts).[2][10] | A mild base to neutralize the acidity of the compound without a violent reaction. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. Effective Lab Packing for Hazardous Waste [emsllcusa.com]
- 2. ehs.gatech.edu [ehs.gatech.edu]
- 3. coral.washington.edu [coral.washington.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. wattbarind.com [wattbarind.com]
- 6. enviroserve.com [enviroserve.com]
- 7. Chemical Waste Containers | Environment, Health & Safety [ehs.ucla.edu]
- 8. qcbr.queens.org [qcbr.queens.org]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 10. enhs.uark.edu [enhs.uark.edu]
Personal protective equipment for handling 3-(4-Bromophenoxy)propanoic acid
Essential Safety and Handling Guide for 3-(4-Bromophenoxy)propanoic acid
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 93670-18-9). Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risk.
Chemical Profile and Hazards
This compound is a white to off-white solid compound. Based on available safety data, it presents the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this chemical is "Warning".
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent skin contact, eye exposure, and inhalation. The following equipment should be used for all procedures involving this compound.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields. | Must meet appropriate government standards (e.g., ANSI Z87.1 in the US). A face shield should be worn over goggles when there is a significant risk of dust generation or splashing. |
| Skin and Body Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Gloves must be inspected for integrity before use and changed immediately if contaminated. Use proper glove removal technique to avoid skin contact. |
| Laboratory Coat | A standard or chemical-resistant lab coat must be worn and fully buttoned to protect against skin exposure. | |
| Enclosed Footwear | Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory in the handling area. | |
| Respiratory Protection | NIOSH-approved respirator | A dust respirator is recommended when handling the solid form, especially if dust may be generated. All handling of the solid should occur in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation risk. |
Operational and Disposal Plans
A strict operational protocol is crucial for minimizing exposure and ensuring safe handling from receipt to disposal.
Safe Handling Protocol
-
Preparation and Engineering Controls :
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Ensure the fume hood is functioning correctly before beginning work.
-
Keep the container tightly closed when not in use.
-
Have an eye-wash station and safety shower readily accessible.
-
-
Handling the Solid Compound :
-
Avoid any actions that could generate dust. Use a spatula to transfer the solid.
-
Avoid breathing dust.
-
Prevent contact with skin and eyes.
-
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
